molecular formula C18H24O3 B594238 Estriol-d2 CAS No. 53866-32-3

Estriol-d2

Número de catálogo: B594238
Número CAS: 53866-32-3
Peso molecular: 290.399
Clave InChI: PROQIPRRNZUXQM-JOFMCETISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Estriol-2,4-D2 is a deuterium-labeled analog of Estriol (E3), one of the three major endogenous estrogens in humans. Outside of pregnancy, estriol is produced in very small quantities, but its levels rise dramatically during gestation, making it a hormone of significant clinical and research interest . This compound, where two hydrogen atoms are replaced by the stable isotope deuterium at the 2 and 4 positions, is designed for use as an internal standard in mass spectrometry-based assays. Its primary research value lies in enabling the highly precise and accurate quantification of endogenous estriol levels in complex biological matrices such as serum, urine, and tissue cultures. By minimizing analytical variability, Estriol-2,4-D2 facilitates advanced research into estrogen metabolism and dynamics. Estriol is characterized as a weak estrogen and an agonist of the estrogen receptors ERα and ERβ, with a relative binding affinity significantly lower than that of estradiol . Emerging research suggests that beyond its classic role, estriol may possess immunomodulatory benefits, with potential applications in the study of autoimmune and neurodegenerative conditions such as multiple sclerosis . Furthermore, its unique action as an antagonist of the G protein-coupled estrogen receptor (GPER) at high concentrations makes it a valuable tool for probing the distinct signaling pathways of membrane versus nuclear estrogen receptors . This high-quality standard is critical for investigations in endocrinology, developmental biology, and pharmacology, supporting studies aimed at elucidating the complex mechanisms of estrogen action.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JOFMCETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Estriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated estriol (B74026), with a comparative analysis against its non-deuterated counterpart. This document includes detailed experimental protocols for characterization and analysis, alongside visualizations of relevant biological pathways to support researchers and professionals in drug development and scientific investigation.

Core Physical and Chemical Properties

Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), is a critical tool in pharmaceutical research, primarily for kinetic isotope effect studies and as internal standards in quantitative mass spectrometry-based assays. While deuteration does not alter the fundamental chemical structure, it imparts subtle changes to the physicochemical properties of a molecule.

The following tables summarize the key physical and chemical properties of estriol and its deuterated form. It is important to note that while specific experimental data for some properties of deuterated estriol are not widely published, the differences are generally minimal. The primary and most significant change is the increase in molecular weight.

Table 1: Physical Properties of Estriol and Deuterated Estriol (Estriol-d₄)

PropertyEstriol (Non-deuterated)Deuterated Estriol (Estriol-d₄)Data Source
Molecular Formula C₁₈H₂₄O₃C₁₈H₂₀D₄O₃[1]
Molecular Weight 288.38 g/mol 292.41 g/mol [1]
Appearance White to off-white crystalline solidExpected to be a white to off-white crystalline solid[1]
Melting Point 280-282 °CExpected to be very similar to non-deuterated estriol[1]
Boiling Point ~469 °C at 760 mmHgExpected to be very similar to non-deuterated estriol-
Solubility in Water 0.119 mg/mL at 20 °CExpected to be very similar to non-deuterated estriol[2][3]
pKa (Strongest Acidic) 10.33Expected to be very similar to non-deuterated estriol[3]

Table 2: Solubility of Estriol in Various Solvents

SolventSolubilityTemperature (°C)Data Source
EthanolSparingly soluble-[4]
DMSO~20 mg/mL-[4][5]
Dimethylformamide (DMF)~30 mg/mL-[4][5]
PyridineVery soluble-[1]
Ethyl EtherSlightly soluble-[1]
BenzeneSlightly soluble-[1]
ChloroformSoluble-[1]
Acetone (B3395972)Soluble-[1]

Experimental Protocols

This section details methodologies for the synthesis, characterization, and biological assessment of deuterated estriol.

Synthesis of Deuterated Estriol (General Approach)

Experimental Workflow: Synthesis of Deuterated Estriol

G Workflow for Deuterated Estriol Synthesis Estrone Estrone HydroxyEstrone 16α-Hydroxyestrone Estrone->HydroxyEstrone Multi-step synthesis (e.g., via bromo- and methoxy- intermediates) DeuteratedEstriol Deuterated Estriol (Estriol-d₄) HydroxyEstrone->DeuteratedEstriol Reduction with Deuterium Source (e.g., Sodium borodeuteride, NaBD₄)

Caption: A generalized workflow for the synthesis of deuterated estriol.

Methodology:

  • Preparation of 16α-Hydroxyestrone: Estrone is converted to 16α-hydroxyestrone through a multi-step synthesis. This can involve reactions such as enol acetate (B1210297) formation, bromination, and subsequent hydrolysis and rearrangement reactions as described in patent literature[6].

  • Deuterium Introduction: The key step for introducing deuterium is the reduction of the 17-keto group of 16α-hydroxyestrone. This is achieved using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). The reaction is typically carried out in a suitable solvent system like a mixture of methanol (B129727) and dioxane at controlled temperatures (e.g., 20-25°C)[7].

  • Purification: The resulting deuterated estriol is then purified using standard techniques such as filtration, washing, and recrystallization from a suitable solvent like acetone to yield the final product with high purity[7].

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for confirming the identity and isotopic enrichment of deuterated estriol.

Protocol: LC-MS/MS Analysis of Deuterated Estriol

Sample Preparation:

  • Prepare a stock solution of deuterated estriol in a suitable organic solvent (e.g., methanol).

  • For analysis in biological matrices (e.g., serum or urine), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

  • The extracted sample is then dried and reconstituted in the mobile phase. For enhanced sensitivity, derivatization with an agent like dansyl chloride can be performed[8].

Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.

    • Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.

    • Precursor Ion: The deprotonated molecule of deuterated estriol, [M-H]⁻.

    • Product Ions: Characteristic fragment ions generated through collision-induced dissociation.

Experimental Workflow: LC-MS/MS Analysis

G Workflow for LC-MS/MS Analysis of Deuterated Estriol Sample Sample (e.g., serum, urine) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (LC) Separation Derivatization->LC MS Mass Spectrometry (MS) Detection LC->MS Data Data Analysis MS->Data

Caption: A typical workflow for the analysis of deuterated estriol using LC-MS/MS.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the position of deuterium labeling in the molecule.

Protocol: ¹H and ²H NMR Analysis of Deuterated Estriol

Sample Preparation:

  • Dissolve a sufficient amount of the deuterated estriol sample in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR). Common solvents include DMSO-d₆ or CDCl₃ for ¹H NMR.

Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals in the ²H spectrum at chemical shifts corresponding to the labeled positions confirms the location of the deuterium atoms.

Logical Relationship: NMR Analysis

G Logical Flow of NMR Analysis for Deuterated Estriol DeuteratedEstriol Deuterated Estriol Sample H_NMR ¹H NMR Spectroscopy DeuteratedEstriol->H_NMR D_NMR ²H NMR Spectroscopy DeuteratedEstriol->D_NMR Signal_Loss Signal attenuation/absence at specific positions H_NMR->Signal_Loss Signal_Presence Signal presence at specific positions D_NMR->Signal_Presence Confirmation Confirmation of Deuteration Site and Purity Signal_Loss->Confirmation Signal_Presence->Confirmation G Workflow for Estrogen Receptor Competitive Binding Assay Cytosol Rat Uterine Cytosol (ER source) Incubation Incubation Cytosol->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation Competitor Deuterated/Non-deuterated Estriol Competitor->Incubation Separation Separation of Bound/Free Ligand (HAP) Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis IC₅₀ Determination Counting->Analysis G Simplified Estrogen Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estriol / Deuterated Estriol ER_cytoplasm Estrogen Receptor (ER) Estrogen->ER_cytoplasm Genomic Pathway GPER GPER1 Estrogen->GPER Non-Genomic Pathway ER_dimer ER Dimer ER_cytoplasm->ER_dimer Dimerization & Translocation Signaling_Cascades Signaling Cascades (MAPK, PI3K) GPER->Signaling_Cascades Gene_Transcription Gene Transcription Signaling_Cascades->Gene_Transcription Indirect Regulation ERE Estrogen Response Element (ERE) ER_dimer->ERE ERE->Gene_Transcription

References

Estriol-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Estriol-d2, a deuterated form of estriol (B74026), for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications in experimental settings, and the biological pathways it helps to elucidate.

Core Data Summary

This compound is a stable, isotopically labeled version of estriol, a metabolite of estradiol (B170435) and a major estrogen produced during the later stages of pregnancy.[1] Its primary application in research is as an internal standard for the precise quantification of estriol in biological samples using mass spectrometry-based methods.[1]

PropertyValueSource
CAS Number 53866-32-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₈H₂₂D₂O₃--INVALID-LINK--
Molecular Weight 290.4 g/mol --INVALID-LINK--
Synonyms E3-d2, 16α-hydroxy-17β-Estradiol-d2, 1,3,5(10)-Estratriene-3,16α,17β-triol-d2--INVALID-LINK--
Purity ≥98%--INVALID-LINK--

Experimental Protocols

This compound is crucial for accurate bioanalytical method validation, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[2] Its use as an internal standard corrects for variability during sample preparation and analysis.

Protocol for Quantification of Estriol in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on established methodologies for steroid hormone analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of a plasma sample (blank, calibration standard, quality control, or unknown), add a known concentration of this compound solution as the internal standard.

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Instrumentation: An API-5000 triple-quadrupole mass spectrometer (or equivalent) coupled with an electrospray ionization (ESI) source and an HPLC system.

    • Quantitation: Multiple reaction monitoring (MRM) analysis is performed in negative ion mode.

    • Internal Standard: this compound is used for isotope dilution.

Protocol for Quantification of Estriol in Pharmaceutical Preparations using GC-MS

This method is suitable for the determination of estriol in tablet form.

  • Sample Preparation and Derivatization:

    • Finely grind a known quantity of the pharmaceutical preparation (e.g., tablets) and homogenize the powder.

    • Accurately weigh a portion of the powder and dissolve it in acetonitrile.

    • Sonicate the mixture for at least 10 minutes to aid dissolution and then filter.

    • Dilute an appropriate volume of the filtrate with acetonitrile to bring the concentration of estriol within the working range of the assay.

    • For GC-MS analysis, derivatization is necessary to improve volatility and sensitivity. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an effective derivatizing agent.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Column: A capillary column coated with 5% phenyl and 95% dimethylpolysiloxane is a suitable choice for the separation of estriol.

    • Detection: Selected ion monitoring (SIM) in electron impact mode is used for quantitative analysis.

Signaling Pathways Involving Estriol

As an estrogen, estriol's biological effects are mediated through estrogen receptors (ERs). The signaling pathways can be broadly categorized into nuclear-initiated and membrane-initiated pathways.

Estrogen Signaling Workflow

The following diagram illustrates the generalized workflow for the quantification of estriol using a deuterated internal standard.

Estriol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Ratio of Analyte to IS) Data->Quant

References

In-Depth Technical Guide to the Isotopic Purity of Estriol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isotopic purity of Estriol-d2 (Estra-1,3,5(10)-triene-2,4-d2-3,16α,17β-triol), a crucial internal standard for the quantitative analysis of estriol (B74026) in various biological matrices. Accurate characterization of its isotopic distribution is paramount for ensuring the precision and reliability of analytical data in clinical and research settings.

Introduction to this compound

This compound is a stable isotope-labeled form of estriol, a significant estrogen metabolite. Its primary application is as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of endogenous estriol. The incorporation of two deuterium (B1214612) atoms at the 2 and 4 positions of the A-ring results in a mass shift that allows for its differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₁₈H₂₂D₂O₃
Molecular Weight Approximately 290.4 g/mol
Formal Name Estra-1,3,5(10)-triene-2,4-d₂-3,16α,17β-triol
Synonyms E₃-d₂, 16α-hydroxy-17β-Estradiol-d₂, 1,3,5(10)-Estratriene-3,16α,17β-triol-d₂
CAS Number 53866-32-3

Isotopic Purity and Distribution

The isotopic purity of this compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium atoms. Commercially available this compound is not 100% pure and contains a distribution of isotopologues, including unlabeled estriol (d0), singly deuterated estriol (d1), and potentially other species. The accurate determination of this distribution is essential for correcting for any isotopic overlap and ensuring accurate quantification.

While a specific Certificate of Analysis with a detailed isotopic distribution for this compound was not publicly available in the searched literature, a typical isotopic purity for commercially available deuterated steroids is ≥98%. The expected isotopic distribution for a high-purity batch of this compound is presented in Table 2 based on common specifications for similar deuterated standards.

Isotopic SpeciesNotationExpected Abundance (%)
Unlabeled Estriold0< 1.0
Estriol-d1d1< 2.0
This compound d2 > 97.0
Estriol-d3d3< 0.5
Estriol-d4d4< 0.1

Note: This data is representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis provided with the specific lot of this compound being used.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms at the 2 and 4 positions of the aromatic A-ring of an estriol precursor. While detailed proprietary synthesis protocols are not publicly disclosed, a general synthetic strategy can be inferred from the literature on deuteration of steroids. One plausible approach involves acid-catalyzed hydrogen-deuterium exchange on an appropriate estriol derivative.

A generalized synthetic workflow is depicted in the following diagram:

G General Synthetic Pathway for this compound Estrone Estrone or Estriol Precursor Deuteration Acid-Catalyzed H/D Exchange (e.g., D₂SO₄, CF₃COOD) Estrone->Deuteration Purification Chromatographic Purification (e.g., HPLC) Deuteration->Purification Estriol_d2 This compound Purification->Estriol_d2

A generalized synthetic workflow for this compound.

Experimental Protocols for Isotopic Purity Analysis

The determination of the isotopic purity of this compound is most commonly performed using mass spectrometry. Both GC-MS and LC-MS/MS are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like derivatized steroids.

5.1.1. Sample Preparation and Derivatization

To improve volatility and chromatographic performance, this compound and any unlabeled estriol are typically derivatized prior to GC-MS analysis. A common derivatization procedure involves silylation.

  • Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithioerythritol.

  • Protocol:

    • Evaporate a known amount of the this compound standard to dryness under a stream of nitrogen.

    • Add the derivatizing reagent mixture to the dried sample.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

5.1.2. GC-MS Instrumental Parameters

A typical GC-MS method for the analysis of derivatized estriol is outlined in Table 3.

ParameterTypical Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Oven ProgramInitial temp. 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (to identify all isotopologues) and/or Selected Ion Monitoring (SIM) for quantification
Monitored Ions (as TMS derivatives)m/z for d0, d1, d2, etc. (e.g., for tris-TMS estriol: d0 ~ m/z 504, d2 ~ m/z 506)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is often preferred for the analysis of steroids in complex biological matrices.

5.2.1. Sample Preparation

For the analysis of the neat standard, simple dilution in an appropriate solvent is usually sufficient.

  • Protocol:

    • Prepare a stock solution of this compound in a solvent such as methanol (B129727) or acetonitrile.

    • Perform serial dilutions to achieve a suitable concentration for LC-MS/MS analysis (e.g., in the ng/mL range).

5.2.2. LC-MS/MS Instrumental Parameters

Representative LC-MS/MS parameters for the analysis of this compound are provided in Table 4.

ParameterTypical Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate
GradientA suitable gradient to resolve estriol from potential interferences
Flow Rate0.2-0.5 mL/min
Column Temperature40°C
Injection Volume5-10 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative or positive ion mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ions[M-H]⁻ for negative mode (d0: m/z 287.2, d2: m/z 289.2) or [M+H]⁺ for positive mode
Product IonsSpecific fragment ions for each isotopologue

Data Analysis and Interpretation

The isotopic distribution is determined by analyzing the mass spectrum of the this compound sample. The relative abundance of the peaks corresponding to the different isotopologues (d0, d1, d2, etc.) is calculated.

The following diagram illustrates the workflow for isotopic purity determination:

G Isotopic Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing cluster_3 Result Dilution Dilution (LC-MS) LCMSMS LC-MS/MS Dilution->LCMSMS Derivatization Derivatization (GC-MS) GCMS GC-MS Derivatization->GCMS Peak_Integration Peak Integration for each Isotopologue GCMS->Peak_Integration LCMSMS->Peak_Integration Abundance_Calculation Relative Abundance Calculation Peak_Integration->Abundance_Calculation Isotopic_Distribution Isotopic Distribution Table Abundance_Calculation->Isotopic_Distribution

Workflow for the determination of isotopic purity.

Conclusion

The accurate determination of the isotopic purity of this compound is a critical quality control step for its use as an internal standard in quantitative bioanalysis. This guide has provided an in-depth overview of the key aspects of this compound, including its properties, synthesis, and the experimental protocols for assessing its isotopic distribution by mass spectrometry. Researchers, scientists, and drug development professionals should adhere to rigorous analytical practices and always refer to the specific Certificate of Analysis for the lot of this compound being used to ensure the highest quality and accuracy in their analytical measurements.

A Technical Guide to the Stability and Storage of Estriol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Estriol-d2 (Deuterated Estriol). The information herein is compiled from manufacturer recommendations and scientific literature on the stability of estriol (B74026) and related deuterated steroids. This document is intended to assist researchers in ensuring the integrity of this compound for use as an internal standard in analytical methodologies.

Introduction to this compound

This compound (E3-d2) is a deuterated analog of Estriol, a metabolite of estradiol (B170435) and a major estrogen produced during the later stages of pregnancy. It is commonly used as an internal standard for the quantification of estriol in biological samples by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of deuterium (B1214612) atoms provides a distinct mass difference from the endogenous analyte, allowing for accurate quantification. The stability of this internal standard is critical for the accuracy and reliability of analytical results.

Recommended Storage Conditions and Stability

The stability of this compound is paramount for its effective use as an internal standard. Proper storage is essential to prevent degradation and maintain its chemical purity and isotopic enrichment.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature -20°C (Freezer)[1][2]
Light Exposure Protect from light[2]
Form Neat (as a solid) or in a suitable solvent[2]
Long-Term Stability ≥ 4 years (when stored at -20°C)[1]
Shipping Room temperature (for continental US)[1]

Note: While shipping may occur at room temperature for short durations, long-term storage should strictly adhere to the -20°C recommendation to ensure stability.

Forced Degradation and Potential Degradation Pathways

A study on estriol revealed its susceptibility to degradation under various stress conditions.[3] The findings are summarized in the table below.

Table 2: Summary of Forced Degradation Studies on Estriol

Stress ConditionMethodologyObservation
Acidic Degradation Subjecting a reference standard solution to acidic conditions.Insignificant degradation.
Alkaline Degradation Subjecting a reference standard solution to alkaline conditions.Insignificant degradation.
Oxidative Degradation Exposing a reference standard solution to an oxidizing agent.Significant degradation.
Photodegradation (Visible & UV) Exposing a reference standard solution to visible and UV light.Significant degradation.
Thermal Degradation Subjecting a reference standard solution to heat.Significant degradation.

These findings suggest that the primary degradation pathways for estriol, and likely this compound, involve oxidation and photodegradation. The phenolic A-ring of the steroid is a probable site for oxidative attack, potentially leading to the formation of hydroxylated byproducts and ring-opening.

G Potential Degradation Pathway of this compound This compound This compound Oxidative Stress\n(e.g., H2O2) Oxidative Stress (e.g., H2O2) Photolytic Stress\n(UV/Visible Light) Photolytic Stress (UV/Visible Light) Hydroxylated Derivatives Hydroxylated Derivatives Oxidative Stress\n(e.g., H2O2)->Hydroxylated Derivatives Photolytic Stress\n(UV/Visible Light)->Hydroxylated Derivatives Ring-Opened Products Ring-Opened Products Hydroxylated Derivatives->Ring-Opened Products

Potential Degradation Pathway of this compound

Experimental Protocols for Stability Assessment

A stability-indicating method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

General Protocol for a Forced Degradation Study

The following is a general workflow for conducting a forced degradation study on this compound.

G Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution\nof this compound Prepare Stock Solution of this compound Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution\nof this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution\nof this compound->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution\nof this compound->Oxidation Thermal Thermal Prepare Stock Solution\nof this compound->Thermal Photolytic Photolytic Prepare Stock Solution\nof this compound->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis LC-MS for\nDegradant ID LC-MS for Degradant ID HPLC Analysis->LC-MS for\nDegradant ID Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Assess Peak Purity Assess Peak Purity HPLC Analysis->Assess Peak Purity Elucidate Degradation\nPathway Elucidate Degradation Pathway LC-MS for\nDegradant ID->Elucidate Degradation\nPathway

Experimental Workflow for this compound Stability Study
Methodologies for Stress Conditions (Adapted from Estriol Studies)

  • Acidic Hydrolysis: A solution of this compound can be treated with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Alkaline Hydrolysis: A solution of this compound can be treated with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: A solution of this compound can be treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: A solid sample of this compound or a solution can be exposed to dry heat at a temperature above accelerated storage conditions (e.g., 80-100°C).

  • Photostability: A solution of this compound can be exposed to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

Example of a Stability-Indicating HPLC Method
  • Column: A C18 reversed-phase column is generally suitable for steroid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used.

  • Detection: UV detection at a wavelength where estriol has significant absorbance (e.g., 205 nm or 281 nm) is common.[1][3] A photodiode array (PDA) detector is recommended to assess peak purity and to identify the UV spectra of any degradation products.

  • LC-MS/MS: For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. High-resolution mass spectrometry can provide accurate mass measurements for determining the elemental composition of degradants.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of -20°C and protected from light. The primary degradation pathways are likely to be through oxidation and photodegradation, while it exhibits good stability against acid and base hydrolysis. For researchers developing and validating quantitative assays using this compound as an internal standard, it is crucial to handle and store the compound appropriately to ensure its integrity. The development of a validated stability-indicating analytical method is essential for monitoring the purity of the standard over time and for any studies involving its stability under various experimental conditions.

References

The Pharmacokinetics and Metabolism of Estriol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic and metabolism studies on Estriol-d2 in humans are not publicly available. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of unlabeled estriol (B74026) and extrapolates the potential impact of deuterium (B1214612) substitution based on established scientific principles of the kinetic isotope effect.

Introduction

Estriol (E3) is one of the three major endogenous estrogens in humans.[1] Due to its weaker estrogenic activity compared to estradiol, it is utilized in hormone replacement therapy.[2] this compound, a deuterated isotopologue of estriol, is primarily used as an internal standard in mass spectrometry-based quantification of estriol. However, the deliberate substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE).[3] This guide summarizes the known pharmacokinetics of estriol and provides a theoretical framework for understanding the potential pharmacokinetic and metabolic profile of this compound.

Pharmacokinetics of Unlabeled Estriol

The pharmacokinetic properties of estriol are influenced by the route of administration, with oral and vaginal delivery being the most common. Oral administration subjects estriol to significant first-pass metabolism in the gut and liver, leading to low systemic bioavailability.[4] Vaginal administration can result in higher systemic concentrations, though this can be formulation-dependent.[5][6]

Data Presentation: Pharmacokinetic Parameters of Unlabeled Estriol

The following tables summarize key pharmacokinetic parameters for unlabeled estriol from studies in postmenopausal women.

Table 1: Pharmacokinetics of Vaginal Estriol Formulations in Postmenopausal Women (Single Dose)

FormulationDoseCmax (pg/mL)Tmax (h)AUC0-t (pg·h/mL)Reference
Vaginal Gel (T1)20 µg/g--171.65 ± 80.18[7][8]
Vaginal Gel (T2)50 µg/g--406.75 ± 199.53[7][8]
Vaginal Cream (Ovestinon®)500 µ g/0.5g --1221.97 ± 549.06[7][8]
Vaginal Ring (Test 1)0.125 mg/day---[5]
Vaginal Ring (Test 2)0.250 mg/day---[5]
Vaginal Ring (Test 3)0.500 mg/day---[5]

Table 2: Pharmacokinetics of Vaginal Estriol Formulations in Postmenopausal Women (Multiple Doses)

FormulationDoseCmax,ss (pg/mL)AUCss (pg·h/mL)Reference
Vaginal Gel (T1)20 µg/g (daily for 21 days)-36.33 ± 30.52[7][8]
Vaginal Gel (T2)50 µg/g (daily for 21 days)-73.71 ± 46.86[7][8]
Vaginal Cream (Ovestinon®)500 µ g/0.5g (daily for 21 days)89.95-[5]

Metabolism of Estriol

Estriol undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions.

Phase I Metabolism: Hydroxylation

Phase I metabolism of estrogens is dominated by hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][9] The main pathways are 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation.[1][9] Estriol itself is a product of the 16α-hydroxylation of estrone.[10] Further hydroxylation of estriol can occur, leading to various catechol estrogens.[1]

Phase II Metabolism: Conjugation

The hydroxylated metabolites of estriol, as well as estriol itself, are conjugated in Phase II reactions to increase their water solubility and facilitate excretion.[11] The primary conjugation reactions are glucuronidation and sulfation.[11] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9]

Metabolic Pathway of Estriol

Estriol_Metabolism Figure 1: Simplified Metabolic Pathway of Estriol Estrone Estrone Estriol Estriol Estrone->Estriol 16α-hydroxylation (CYP Enzymes) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., Catechol Estrogens) Estriol->Hydroxylated_Metabolites Phase I Hydroxylation (CYP Enzymes) Conjugated_Metabolites Conjugated Metabolites (Glucuronides and Sulfates) Estriol->Conjugated_Metabolites Phase II Conjugation (UGTs, SULTs) Hydroxylated_Metabolites->Conjugated_Metabolites Phase II Conjugation (UGTs, SULTs) Excretion Excretion (Urine and Bile) Conjugated_Metabolites->Excretion

Figure 1: Simplified Metabolic Pathway of Estriol

The Potential Impact of Deuterium Substitution on Estriol Pharmacokinetics and Metabolism: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can slow down the rate of chemical reactions where the cleavage of the carbon-hydrogen (C-H) bond is the rate-limiting step.[3] This is because the carbon-deuterium (C-D) bond is stronger than the C-H bond. This phenomenon, the kinetic isotope effect (KIE), can have significant implications for drug metabolism.[12]

Potential Effects on Phase I Metabolism

The hydroxylation of steroids by CYP enzymes often involves the abstraction of a hydrogen atom as a rate-limiting step.[13] If the deuterium atoms in this compound are located at positions susceptible to CYP-mediated hydroxylation, a significant KIE could be observed.[12] This would lead to a slower rate of Phase I metabolism, potentially resulting in:

  • Increased plasma concentrations (Cmax and AUC) of this compound compared to unlabeled estriol.

  • A longer elimination half-life (t1/2) for this compound.

  • Metabolic switching: If one metabolic pathway is slowed due to the KIE, metabolism may be shunted towards alternative pathways that do not involve the cleavage of a C-D bond.[12]

Potential Effects on Phase II Metabolism

The impact of deuterium substitution on Phase II conjugation reactions is generally expected to be less pronounced than on Phase I reactions, as these reactions typically do not involve the cleavage of a C-H bond as the rate-limiting step.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not available. However, a typical clinical pharmacokinetic study for an estrogenic compound would involve the following steps.

Hypothetical Experimental Workflow for a Pharmacokinetic Study of this compound

Experimental_Workflow Figure 2: Hypothetical Experimental Workflow for an this compound PK Study Subject_Recruitment Subject Recruitment (e.g., Healthy Postmenopausal Women) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Sampling Baseline Blood Sampling (t=0) Informed_Consent->Baseline_Sampling Drug_Administration Administration of this compound (Oral or Vaginal) Baseline_Sampling->Drug_Administration Serial_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 12, 24h post-dose) Drug_Administration->Serial_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Serial_Sampling->Sample_Processing Bioanalysis Quantification of this compound and Metabolites (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis Data_Reporting Data Interpretation and Reporting PK_Analysis->Data_Reporting

Figure 2: Hypothetical Experimental Workflow for an this compound PK Study
Bioanalytical Method

The quantification of this compound and its potential metabolites in biological matrices would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be used to isolate the analytes from plasma or urine.[16]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be employed to separate this compound from its metabolites and endogenous steroids.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide sensitive and specific detection of the analytes.[17]

Conclusion

While direct pharmacokinetic data for this compound is lacking, a comprehensive understanding of the pharmacokinetics and metabolism of unlabeled estriol, combined with the principles of the kinetic isotope effect, allows for a scientifically grounded prediction of its behavior in vivo. Deuterium substitution at metabolically active sites is likely to slow the rate of Phase I metabolism, leading to increased systemic exposure and a longer half-life compared to unlabeled estriol. Further research, including in vitro metabolism studies with human liver microsomes and in vivo pharmacokinetic studies in animal models and humans, is necessary to definitively characterize the pharmacokinetics and metabolism of this compound.

References

Estriol-d2: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Estriol-d2, including toxicological data and detailed experimental protocols for its use as an internal standard.

This compound (E3-d2), a deuterated form of the natural estrogen Estriol (B74026), serves as a critical internal standard for the precise quantification of estriol in biological matrices.[1] Its use in research, particularly in endocrinology and drug development, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental data. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, supported by toxicological data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₈H₂₂D₂O₃
Molecular Weight 290.4 g/mol
CAS Number 53866-32-3
Appearance Solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and DMF.[2]
Storage Temperature -20°C
Stability Stable for at least 4 years when stored at -20°C.

Hazard Identification and Safety Precautions

While specific comprehensive toxicological studies on this compound are limited, its safety profile is generally extrapolated from that of its non-deuterated counterpart, Estriol. Estriol is classified as a hazardous substance.

GHS Hazard Classification for Estriol:

  • Carcinogenicity: May cause cancer.[3]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Eye Damage/Irritation: Causes serious eye irritation.[2]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2]

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[2]

  • Avoid inhalation of dust and contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

Toxicological Data

The toxicological data for Estriol is used as a primary reference for the safety assessment of this compound.

EndpointSpeciesRouteValueReference
LD50 RatOral>2000 mg/kg[4]
Carcinogenicity Human-Known to be a human carcinogen (as a class of steroidal estrogens)[5]
Reproductive Toxicity Human-May damage fertility or the unborn child[3]

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a freezer at -20°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of estriol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Estriol in Serum using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the extraction and analysis of estriol from serum.

Materials:

  • Estriol and this compound standards

  • Human serum samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QC):

    • Prepare stock solutions of Estriol and this compound in methanol.

    • Create a series of calibration standards by spiking known concentrations of Estriol into a surrogate matrix (e.g., charcoal-stripped serum).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To a known volume of serum sample, calibration standard, or QC, add a fixed amount of this compound internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium (B1175870) fluoride (B91410) or formic acid.[6][7]

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for estrogens.[7]

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Estriol and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Estriol to this compound against the concentration of the calibration standards.

    • Determine the concentration of Estriol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result serum Serum Sample is Add this compound (IS) serum->is spe Solid Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing lcms->data quant Quantification of Estriol data->quant

Caption: Workflow for Estriol quantification in serum.

Estrogen Signaling Pathway (Genomic)

estrogen_signaling estriol Estriol er_hsp ER-HSP Complex estriol->er_hsp Binds cell_membrane Cell Membrane cytoplasm Cytoplasm er Estrogen Receptor (ER) er_estriol Estriol-ER Complex er->er_estriol hsp HSP90 er_hsp->er dimer Dimerization er_estriol->dimer ere Estrogen Response Element (ERE) on DNA dimer->ere Translocation to Nucleus Binds to ERE nucleus Nucleus transcription Gene Transcription ere->transcription mrna mRNA transcription->mrna translation Translation mrna->translation Moves to Cytoplasm protein Proteins translation->protein response Cellular Response protein->response

Caption: Simplified genomic estrogen signaling pathway.

References

Methodological & Application

Application Note: Quantification of Estriol in Human Serum using Estriol-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol (B74026) (E3) is a one of the three major estrogens produced by the human body. Accurate and sensitive quantification of estriol in biological matrices such as serum is crucial for various clinical research applications, including the assessment of fetal well-being during pregnancy and in studies related to hormone-dependent cancers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Estriol-d2, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This application note provides a detailed protocol for the quantification of estriol in human serum using this compound as an internal standard with LC-MS/MS. The method involves a straightforward sample preparation procedure followed by a sensitive and specific LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Estriol and this compound reference standards

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium fluoride

  • Human serum (charcoal-stripped serum for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., hexane (B92381), ethyl acetate, methyl tert-butyl ether)

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Estriol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Estriol stock solution with a suitable solvent (e.g., 50% methanol) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in a suitable solvent.

Sample Preparation

A liquid-liquid extraction (LLE) method is described below. Alternatively, solid-phase extraction (SPE) can be employed.

  • To 200 µL of serum sample, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 4000 g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 1 mM Ammonium Fluoride
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Injection Volume 5 - 20 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Estriol: 287.2 -> 145.1, 287.2 -> 171.2 this compound: 289.1 -> 173.0
Collision Energy Optimize for specific instrument
Cone Voltage Optimize for specific instrument

Data Presentation

The performance of the method should be evaluated by assessing its linearity, precision, accuracy, and recovery. The following tables summarize expected performance characteristics based on published data.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1.0 - 5.0 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy/Recovery 85 - 115%

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is Add this compound (Internal Standard) serum->is extract Liquid-Liquid Extraction is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute evap->reconstitute lc LC Separation reconstitute->lc msms MS/MS Detection lc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Estriol / this compound) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of Estriol using this compound.

G cluster_result Final Result Analyte Estriol (Analyte) SamplePrep Sample Preparation Variability Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Serum Matrix Components Matrix->SamplePrep Instrument Instrument Response Fluctuation SamplePrep->Instrument AnalyteSignal Analyte Signal Instrument->AnalyteSignal IS_Signal IS Signal Instrument->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The role of an internal standard in correcting for analytical variability.

Application Notes and Protocols for Estriol Analysis by Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is a one of the three major estrogens produced by the human body. During pregnancy, it is produced in large quantities by the placenta and is a useful marker for fetal well-being. Accurate and precise measurement of estriol is crucial in various clinical and research settings. While traditional immunoassays have been widely used, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[1][2][3][4] Isotope Dilution Mass Spectrometry (IDMS) coupled with liquid chromatography (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering high sensitivity, specificity, and accuracy.[1][4]

This document provides detailed application notes and experimental protocols for the quantitative analysis of estriol in human serum and urine using LC-MS/MS-based IDMS methods. Both a method without derivatization and a method employing derivatization with dansyl chloride for enhanced sensitivity are described.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, isotopically labeled estriol, e.g., ¹³C₃-Estriol) to the sample as an internal standard.[5][6] The isotopically labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard using a mass spectrometer, precise and accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally.

Experimental Workflow

The general workflow for the analysis of estriol by IDMS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Estriol IDMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum or Urine Sample Spike Spike with Isotope-Labeled Estriol (IS) Sample->Spike Equilibrate Equilibration Spike->Equilibrate Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Equilibrate->Extraction Derivatization Optional: Derivatization (e.g., Dansyl Chloride) Extraction->Derivatization Reconstitute Evaporation and Reconstitution Derivatization->Reconstitute LC LC Separation (e.g., C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Report Concentration Quant->Result

Caption: General experimental workflow for estriol analysis by IDMS.

Quantitative Data Summary

The following table summarizes the performance characteristics of various IDMS methods for estriol analysis reported in the literature.

Method ReferenceMatrixSample VolumeDerivatizationLOQ (pg/mL)Linearity (pg/mL)Recovery (%)
Method 1 Serum100 - 500 µLNone1020 - 1000094.7 - 103.5
Method 2 Serum500 µLDansyl Chloride8Up to 800091 - 113
Method 3 Urine500 µLDansyl ChlorideNot Specified2 - 100086 - 111
Method 4 Serum200 µLNone200Up to 3200095.9 - 104.2

LOQ: Limit of Quantification

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 describes a method without derivatization, suitable for applications where high sensitivity is not the primary concern. Protocol 2 includes a derivatization step with dansyl chloride, which can significantly enhance the ionization efficiency and, therefore, the sensitivity of the assay.[7][8][9]

Protocol 1: Estriol in Human Serum by LC-MS/MS without Derivatization

This protocol is adapted from methodologies that prioritize a simpler workflow.[5][6]

1. Materials and Reagents

  • Estriol certified reference standard

  • ¹³C₃-Estriol internal standard (IS)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

  • Human serum (calibrators, quality controls, and unknown samples)

  • Phosphate buffer (pH 7.0)

  • 96-well collection plates

2. Preparation of Standards and Internal Standard

  • Prepare stock solutions of estriol and ¹³C₃-Estriol in methanol.

  • Prepare a series of calibrator working solutions by spiking charcoal-stripped serum with the estriol stock solution to achieve a concentration range of 20-10,000 pg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Prepare the internal standard spiking solution (e.g., 1 ng/mL of ¹³C₃-Estriol in methanol).

3. Sample Preparation

  • To 250 µL of serum sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.

  • Vortex briefly to mix and allow to equilibrate for 15 minutes at room temperature.

  • Perform a liquid-liquid extraction (LLE) by adding 1 mL of a hexane:ethyl acetate (85:15, v/v) mixture.

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Carefully transfer 700 µL of the upper organic layer to a clean well in a 96-well collection plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 column (e.g., Waters CORTECS C18, 2.1 mm x 150 mm, 1.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate estriol from other endogenous compounds (e.g., start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Estriol: Precursor ion (m/z) -> Product ion (m/z)

    • ¹³C₃-Estriol: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house)

5. Data Analysis

  • Integrate the peak areas for both the endogenous estriol and the ¹³C₃-Estriol internal standard.

  • Calculate the ratio of the estriol peak area to the ¹³C₃-Estriol peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Estriol in Human Urine by LC-MS/MS with Dansyl Chloride Derivatization

This protocol is based on methods that employ derivatization to enhance sensitivity, which is often necessary for urine samples or low-concentration serum samples.[7][8]

1. Materials and Reagents

  • All materials from Protocol 1

  • Dansyl chloride

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Acetone

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.15 M, pH 4.6)

  • Dichloromethane

2. Sample Preparation

  • To a 0.5 mL aliquot of urine, add 20 µL of the ¹³C₃-Estriol internal standard solution.

  • Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing β-glucuronidase/sulfatase in sodium acetate buffer.

  • Incubate the sample for 20 hours at 37°C to deconjugate estriol.

  • After incubation, extract the sample with 8 mL of dichloromethane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean glass tube and evaporate to dryness at 60°C under a stream of nitrogen.

  • Derivatization:

    • Redissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Incubate at 60°C for 5 minutes.

  • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System and Column: As in Protocol 1.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient for separating the dansylated estriol.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 20 µL

  • MS System: As in Protocol 1.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode (due to the dansyl group)

  • MRM Transitions:

    • Dansyl-Estriol: Precursor ion (m/z) -> Product ion (m/z)

    • Dansyl-¹³C₃-Estriol: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions for the dansylated derivatives must be optimized)

4. Data Analysis

  • Follow the same data analysis procedure as in Protocol 1.

Logical Relationship of Key Steps

The following diagram illustrates the logical flow and key decisions in the estriol IDMS method.

IDMS Logic Flow Start Start: Receive Sample Add_IS Add Isotope-Labeled Internal Standard Start->Add_IS Prep_Decision Sample Matrix? Add_IS->Prep_Decision Serum_Prep Serum Preparation (LLE) Prep_Decision->Serum_Prep Serum Urine_Prep Urine Preparation (Hydrolysis + LLE) Prep_Decision->Urine_Prep Urine Deriv_Decision Required Sensitivity? Serum_Prep->Deriv_Decision Urine_Prep->Deriv_Decision No_Deriv Direct Analysis Deriv_Decision->No_Deriv Standard Deriv Derivatization with Dansyl Chloride Deriv_Decision->Deriv High LCMS_Analysis LC-MS/MS Analysis No_Deriv->LCMS_Analysis Deriv->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: Report Result Data_Processing->End

Caption: Logical flow for estriol analysis by IDMS.

Conclusion

Isotope dilution mass spectrometry offers a robust, specific, and sensitive method for the quantification of estriol in biological matrices. The choice between a derivatized and non-derivatized method will depend on the specific requirements of the study, including the sample matrix, expected concentration of estriol, and desired level of sensitivity. The protocols provided here serve as a detailed guide for researchers and scientists to establish and validate their own estriol IDMS assays.

References

Application of Estriol-d2 in Clinical Diagnostics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Webster, TX – In the realm of clinical diagnostics, particularly in endocrinology and prenatal screening, the accurate quantification of steroid hormones is paramount. Estriol (B74026) (E3), a key estrogenic hormone, serves as a vital biomarker for fetal well-being during pregnancy and is also monitored in various other clinical contexts. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays. Central to the robustness of LC-MS/MS assays is the use of stable isotope-labeled internal standards, with Estriol-d2 being a prime example for the precise measurement of estriol.

This document provides detailed application notes and protocols for the utilization of this compound in the clinical diagnostic setting, aimed at researchers, scientists, and professionals in drug development.

Principle of Isotope Dilution Mass Spectrometry

This compound is an isotopically labeled form of estriol where two hydrogen atoms have been replaced by deuterium. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound co-elutes with the endogenous, unlabeled estriol during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. By adding a known amount of this compound to a patient sample at the beginning of the analytical process, it serves as an internal standard that compensates for variations in sample preparation, chromatographic retention time, and matrix effects. The mass spectrometer can differentiate between the native estriol and the deuterated standard based on their mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification of the analyte.

Application Notes

This compound is primarily employed as an internal standard for the quantitative determination of unconjugated estriol (uE3) in human serum or plasma by LC-MS/MS. This analytical approach is crucial in several clinical scenarios:

  • Prenatal Screening: Measurement of maternal serum uE3 is a component of the triple and quadruple screening tests for fetal aneuploidies, such as Down syndrome (trisomy 21) and Edwards syndrome (trisomy 18). Low levels of uE3 can be indicative of these conditions.

  • Monitoring Fetal-Placental Function: As estriol is produced by the feto-placental unit, its levels in maternal circulation reflect the health of the fetus and placenta. Serial measurements can be used to monitor high-risk pregnancies.

  • Endocrine Research: Accurate measurement of estriol is valuable in various research settings to understand its role in both physiological and pathological conditions.

The use of this compound in an LC-MS/MS method provides a robust and reliable analytical tool, overcoming the limitations of cross-reactivity and matrix interference often associated with immunoassays.

Quantitative Assay Performance

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of unconjugated estriol in human serum, demonstrating the reliability achievable with the use of a stable isotope-labeled internal standard like this compound.

ParameterResult
Linearity Range0.2 - 32 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Intra-assay Precision (CV%)
Low QC (1.10 ng/mL)16.2%
Medium QC (4.18 ng/mL)10.4%
High QC (8.32 ng/mL)8.2%
Inter-assay Precision (CV%)
Low QC (1.10 ng/mL)Not Reported
Medium QC (4.18 ng/mL)Not Reported
High QC (8.32 ng/mL)Not Reported
Analytical Recovery 95.9% - 104.2%

Data adapted from a validated LC-MS/MS method for unconjugated estriol.[1][2]

Experimental Protocols

This section provides a detailed protocol for the quantification of unconjugated estriol in human serum using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents
  • Estriol certified reference standard

  • This compound internal standard

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human serum (patient samples, quality controls, and calibrators)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the estriol stock solution with a suitable matrix (e.g., charcoal-stripped serum or a protein-based buffer) to prepare calibration standards at concentrations spanning the desired analytical range (e.g., 0.2, 1, 5, 10, 20, 32 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same matrix as the calibrators.

Sample Preparation
  • Aliquoting: To 200 µL of each calibrator, QC, and patient serum sample in a clean microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL). Vortex briefly to mix.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Elution Start with 50% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions
EstriolPrecursor ion (m/z) 287.2 -> Product ion (m/z) 171.1
This compoundPrecursor ion (m/z) 289.2 -> Product ion (m/z) 171.1

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis serum Serum Sample (200 µL) add_is Add this compound Internal Standard (25 µL) serum->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) detection->data_analysis

Caption: Experimental workflow for estriol quantification.

G cluster_sample Patient Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Endogenous Estriol (Unknown Amount) Extraction Extraction & Cleanup (Losses affect both equally) Analyte->Extraction IS This compound (Known Amount) IS->Extraction MS Mass Spectrometer (Measures Peak Area Ratio) Extraction->MS Result Accurate Quantification of Endogenous Estriol MS->Result

Caption: Principle of deuterated internal standard use.

References

Application Note: Estriol-d2 for Steroid Hormone Profiling in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urinary steroid hormone profiling is a critical tool in clinical diagnostics and research, providing valuable insights into various endocrine disorders, including inborn errors of steroid metabolism, adrenal tumors, and hormone-dependent cancers.[1][2][3][4] Accurate quantification of steroid hormones is essential for correct diagnosis, monitoring disease progression, and evaluating treatment efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[5][6]

Stable isotope-labeled internal standards are fundamental to achieving accurate and precise quantification in LC-MS/MS-based methods.[7] Estriol-d2, a deuterated analog of estriol (B74026), serves as an ideal internal standard for the quantification of endogenous estriol and other steroid hormones in urine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for effective correction of matrix effects, variations in instrument response, and analyte losses during sample processing, thereby enhancing the accuracy and reproducibility of the measurement.[7]

This application note provides a detailed protocol for the use of this compound in a comprehensive urinary steroid profiling method using LC-MS/MS. The methodology covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Standards: Estriol, this compound, and other steroid hormone standards (e.g., estrone, estradiol, testosterone, cortisol) of high purity.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working solutions of the steroid hormones and a working internal standard solution of this compound by diluting the stock solutions with methanol to appropriate concentrations.

  • Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.[8]

  • Solvents and Buffers: Methanol (LC-MS grade), water (LC-MS grade), acetonitrile (B52724) (LC-MS grade), formic acid, ammonium (B1175870) formate (B1220265), ammonium acetate (B1210297) buffer (pH 4.9, 0.2 M).[1][8]

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., SepPak tC18 100 mg).[8]

  • Urine Samples: 24-hour urine collections are preferred, with the total volume recorded.[3][9] Samples should be stored at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[4][8]

Sample Preparation

The sample preparation workflow is crucial for removing interferences from the complex urine matrix and concentrating the analytes of interest.

G cluster_prep Sample Preparation urine Urine Sample (e.g., 1 mL) is_spike Spike with this compound Internal Standard urine->is_spike 1 hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) is_spike->hydrolysis 2 spe Solid-Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe 3 elution Elution with Methanol spe->elution 4 evaporation Evaporation to Dryness elution->evaporation 5 reconstitution Reconstitution in Methanol/Water evaporation->reconstitution 6 lcms LC-MS/MS Analysis reconstitution->lcms 7. Inject into LC-MS/MS

Figure 1: Experimental workflow for urinary steroid profiling.

Protocol:

  • Aliquoting and Internal Standard Spiking:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Pipette a specific volume of urine (e.g., 500 µL to 2 mL) into a clean tube.[10][11]

    • Add a known amount of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • Enzymatic Hydrolysis (Deconjugation):

    • To cleave the glucuronide and sulfate (B86663) conjugates of the steroid hormones, add a phosphate (B84403) or acetate buffer (e.g., 0.6 mL of phosphate buffer, pH 6.5) containing β-glucuronidase/arylsulfatase to each sample.[8][11]

    • Incubate the samples at an elevated temperature (e.g., 30 minutes at 45°C or overnight at 37°C).[11] This step is critical for measuring the total steroid hormone concentration.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[8][11]

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with water (e.g., 2 x 700 µL) to remove polar interferences.[8]

    • Elution: Elute the steroid hormones from the cartridge with methanol (e.g., 2 x 300 µL).[8]

  • Evaporation and Reconstitution:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[8]

    • Reconstitute the dried residue in a specific volume (e.g., 150 µL) of a methanol/water mixture (e.g., 50:50, v/v).[8] The reconstituted sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[5][8]

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly employed.[1][2]

  • Mobile Phase A: 0.01% formic acid and 1 mM ammonium formate in water.[1][2]

  • Mobile Phase B: 0.01% formic acid and 1 mM ammonium formate in methanol.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient: A gradient elution program is used to achieve optimal separation of the various steroid hormones. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.

  • Injection Volume: 10-20 µL.[10]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) is commonly used. Estrogens, including estriol, ionize well in negative mode due to their phenolic hydroxyl group, while androgens and corticosteroids are typically analyzed in positive mode.[5][12] Polarity switching may be employed to detect a broad range of steroids in a single run.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each analyte and for this compound are monitored.

Data Presentation

The following tables summarize typical quantitative data and method performance parameters for urinary steroid profiling using LC-MS/MS with deuterated internal standards.

Table 1: Example MRM Transitions for Estriol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Estriol287.2145.1Negative ESI
This compound289.2147.1Negative ESI

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99[1][8]
Limit of Detection (LOD)0.03 - 90 ng/mL[1]
Limit of Quantification (LOQ)0.14 - 0.92 ng/mL[10]
Intra-day Precision (%CV)< 10.1%[8]
Inter-day Precision (%CV)0.16 - 11.5%[10]
Recovery (%)80 - 120%[10]
Matrix Effects (%)-13.9 to 18.2%[10]

Table 3: Example Urinary Steroid Concentrations in a Healthy Adult Population (ng/mL)

Steroid HormoneMaleFemaleReference
Estrone0.14 - 1.20.3 - 5.8[10]
Estradiol< 0.04< 0.04[10]
Estriol< 0.04< 0.04[10]
Testosterone0.3 - 3.50.1 - 0.7[10]
Cortisol10 - 10010 - 100[10]
Cortisone50 - 25050 - 250[10]

Note: These are example values and can vary significantly based on age, sex, and physiological state. Reference ranges should be established for each specific laboratory and population.

Steroid Biosynthesis Overview

The following diagram provides a simplified overview of the major steroid biosynthesis pathways. Urinary steroid profiling allows for the assessment of the activity of various enzymes in these pathways.

G chol Cholesterol preg Pregnenolone chol->preg prog Progesterone preg->prog ohpreg 17α-OH-Pregnenolone preg->ohpreg ohprog 17α-OH-Progesterone prog->ohprog deoxycorticosterone 11-Deoxycorticosterone prog->deoxycorticosterone ohpreg->ohprog dhea DHEA ohpreg->dhea androst Androstenedione ohprog->androst deoxycortisol 11-Deoxycortisol ohprog->deoxycortisol dhea->androst testo Testosterone androst->testo estrone Estrone androst->estrone estradiol Estradiol testo->estradiol estrone->estradiol estriol Estriol estrone->estriol estradiol->estriol corticosterone Corticosterone deoxycorticosterone->corticosterone aldo Aldosterone corticosterone->aldo cortisol Cortisol deoxycortisol->cortisol

Figure 2: Simplified steroid biosynthesis pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for urinary steroid profiling provides a robust and reliable approach for the accurate quantification of a wide range of steroid hormones. The detailed protocol presented in this application note offers a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The high sensitivity, specificity, and accuracy of this method make it an invaluable tool for advancing our understanding of steroid metabolism in health and disease.

References

Application Notes and Protocols for Estriol-d2 Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Estriol-d2 for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated form of estriol (B74026), a major estrogen, and is commonly used as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations during sample processing and analysis, ensuring accurate and precise quantification of endogenous estriol.

The following sections detail various sample preparation techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization, which are essential for isolating estriol from complex biological matrices such as serum, plasma, and urine.

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes quantitative data from various studies employing different extraction and analysis techniques for estriol, providing a reference for method selection and performance expectation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Derivatization with LLE
Biological Matrix Serum, Plasma, UrineSerum, PlasmaSerum
Typical Recovery 85-110%88-108%[1]>70%
Lower Limit of Quantification (LLOQ) 0.2 ng/mL (in urine)[2]2.0 pg/mL (in serum)[1]1 pg/mL (for Estradiol)[3]
Intra-assay Precision (%CV) < 12%[2]< 6.5%[1]< 15%
Inter-assay Precision (%CV) < 12%[2]4.5-9.5%[1]< 15%

Experimental Protocols

This section provides detailed step-by-step protocols for the most common sample preparation techniques for estriol analysis using this compound as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) for Estriol in Human Serum/Plasma

This protocol is suitable for the cleanup and concentration of estriol from serum or plasma prior to LC-MS/MS analysis. Polymeric reversed-phase SPE cartridges are often recommended for their high recovery and capacity.

Materials:

  • Human serum or plasma samples

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • SPE cartridges (e.g., Oasis HLB, Agilent Bond Elut Plexa)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw serum/plasma samples at room temperature.

    • To 500 µL of serum/plasma, add the appropriate amount of this compound internal standard solution.

    • Vortex mix for 30 seconds.

    • To precipitate proteins, add 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution:

    • Elute the analytes with 1 mL of acetonitrile or a mixture of acetonitrile and methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Estriol in Human Serum/Plasma

LLE is a classic and effective method for extracting steroids from biological fluids. It relies on the differential solubility of the analyte between two immiscible liquid phases.

Materials:

  • Human serum or plasma samples

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 500 µL of serum or plasma in a glass tube, add the this compound internal standard.

    • Vortex briefly to mix.

  • Extraction:

    • Add 3 mL of MTBE to the sample tube.[5]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Phase Separation and Collection:

    • Carefully transfer the upper organic layer to a clean tube. To improve recovery, the extraction can be repeated on the aqueous layer with a fresh aliquot of MTBE, and the organic layers can be combined.

  • Dry-down and Reconstitution:

    • Evaporate the organic extract to dryness under a stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Derivatization for Enhanced Sensitivity of Estriol Analysis

Derivatization can significantly improve the ionization efficiency and chromatographic properties of estrogens, leading to lower limits of detection in mass spectrometry. Dansyl chloride is a common derivatizing agent.

Materials:

  • Dried extract from LLE or SPE

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9-10)

  • Heating block or water bath

Procedure:

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of dansyl chloride solution and 50 µL of sodium bicarbonate buffer.[5]

    • Vortex to mix and incubate at 60°C for 15 minutes.[5]

  • Reaction Quenching and Sample Preparation:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 100 µL of a water:acetonitrile mixture (1:1 v/v).[5]

    • Vortex and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the workflows of the described sample preparation techniques.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation serum Serum/Plasma + this compound precip Protein Precipitation (ACN) serum->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Supernatant centrifuge1->supernatant load Load Sample supernatant->load condition Condition Cartridge (MeOH, H2O) condition->load wash Wash Cartridge (5% MeOH) load->wash elute Elute Analytes (ACN/MeOH) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow for this compound Analysis.

LLE_Workflow start Serum/Plasma + this compound add_solvent Add Extraction Solvent (e.g., MTBE) start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic drydown Evaporate to Dryness collect_organic->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.

Derivatization_Workflow start Dried Extract from SPE or LLE add_reagents Add Dansyl Chloride & Buffer start->add_reagents incubate Incubate at 60°C add_reagents->incubate quench Quench Reaction incubate->quench analysis LC-MS/MS Analysis quench->analysis

Derivatization Workflow for Estriol Analysis.

Conclusion

The protocols described in this application note provide robust and reliable methods for the extraction and preparation of samples for this compound analysis. The choice of method will depend on the specific requirements of the assay, including the desired sensitivity, the sample matrix, and the available instrumentation. The use of this compound as an internal standard is highly recommended for all quantitative analyses to ensure the highest level of accuracy and precision. Proper method validation should always be performed to ensure the chosen protocol meets the specific requirements of the intended application.

References

Application Note: The Role of Estriol-d2 in Pharmacokinetic Studies of Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is an estrogenic hormone that plays a significant role during pregnancy and is also used in hormone replacement therapy. Accurate determination of its pharmacokinetic profile is crucial for establishing safety and efficacy in therapeutic applications. Pharmacokinetic studies of estrogens are often challenged by the presence of endogenous levels of the hormone. The use of stable isotope-labeled internal standards, such as Estriol-d2, is a well-established method to overcome this challenge, enabling precise and accurate quantification of exogenously administered estriol in biological matrices. This application note details the use of this compound in pharmacokinetic studies of estriol, providing protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope dilution analysis using this compound as an internal standard is the gold standard for quantitative bioanalysis of estriol.[1] This method relies on the principle that a known amount of the stable isotope-labeled analog (this compound) is added to the biological sample at an early stage of the analytical process. This internal standard behaves almost identically to the unlabeled analyte (estriol) during sample preparation and analysis, thus compensating for any analyte loss during extraction and for variations in instrument response. The use of a deuterated internal standard is crucial for distinguishing between endogenous and exogenous estriol, allowing for accurate pharmacokinetic characterization.[2]

Key Applications

  • Pharmacokinetic Profiling: Determining key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) of administered estriol.

  • Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of estriol from different formulations or routes of administration.

  • Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the pharmacokinetics of estriol.

  • Metabolism Studies: Investigating the metabolic fate of estriol in vivo.

Data Presentation

The following tables summarize pharmacokinetic parameters of estriol from studies utilizing deuterated internal standards for quantification.

Table 1: Pharmacokinetic Parameters of Estriol in Postmenopausal Women after Vaginal Administration

Dosage FormDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)
Vaginal Ring0.125 mg/day60.57~2171.65 ± 80.18
Vaginal Ring0.250 mg/day106.40~2406.75 ± 199.53
Vaginal Ring0.500 mg/day210.06~21221.97 ± 549.06

Data synthesized from studies involving vaginal administration of estriol, where deuterated internal standards were used for LC-MS/MS analysis.

Table 2: Pharmacokinetic Parameters of Estriol in Rats after Intramuscular Administration (2.7 mg/kg)

GroupCmax (ng/mL)Tmax (h)AUC0-t (h·ng/mL)t1/2 (h)
Control77.57 ± 18.710.68 ± 0.29353 ± 743.02 ± 0.68 (male), 3.01 ± 0.42 (female)
IrradiatedNot significantly differentNot significantly different299 ± 743.64 ± 0.51 (male), 3.38 ± 0.60 (female)

This data is from a preclinical study and illustrates the application of these methods in animal models.[3]

Experimental Protocols

Protocol 1: Quantification of Estriol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of estriol in human plasma samples.

1. Materials and Reagents:

  • Estriol and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile, water, and methyl tert-butyl ether (MTBE)

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction supplies

2. Preparation of Standards and Internal Standard:

  • Prepare stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of estriol by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 pg/mL to 1000 pg/mL).

  • Prepare a working solution of this compound internal standard in methanol at a concentration of 1 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, standard, or quality control sample in a polypropylene (B1209903) tube, add 50 µL of the 1 ng/mL this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 3 mL of MTBE to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate estriol from other endogenous components. For example, start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Estriol: Precursor ion (m/z) 287.2 -> Product ion (m/z) 171.1.[1]

      • This compound: Precursor ion (m/z) 289.2 -> Product ion (m/z) 147.1.[1]

    • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for the specific instrument used.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of estriol to this compound against the concentration of the estriol standards.

  • Determine the concentration of estriol in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Use pharmacokinetic software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sample Blood Sample Collection (Time-course) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation IS_Spiking Internal Standard Spiking (this compound) Plasma_Separation->IS_Spiking Extraction Extraction (LLE or SPE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (Calibration Curve) LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of estriol.

sample_prep_detail start Start: 500 µL Plasma add_is Add 50 µL this compound (1 ng/mL) start->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 3 mL MTBE vortex1->add_mtbe vortex2 Vortex (1 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 50:50 Water:Acetonitrile evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Detailed liquid-liquid extraction protocol for plasma samples.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of estriol in biological matrices. This approach is essential for conducting accurate pharmacokinetic studies of exogenously administered estriol, enabling researchers and drug developers to make informed decisions regarding the safety and efficacy of estriol-containing therapies. The protocols and data presented in this application note serve as a valuable resource for laboratories involved in the bioanalysis of estrogens.

References

Application Notes and Protocols for the Use of Estriol-d2 in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Estriol-d2 as an internal standard in endocrinology research, particularly for the quantitative analysis of estriol (B74026) using mass spectrometry. Detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant data and visualizations of the underlying biological pathways.

Introduction to Estriol and the Role of this compound

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (B170435) (E2) and estrone (B1671321) (E1).[1][2][3] It is considered a weaker estrogen compared to estradiol but has significant physiological roles and therapeutic potential.[3][4][5] Estriol's effects are mediated through binding to estrogen receptors (ERα and ERβ), which in turn modulate gene expression.[1][2][6][7] Due to its potential benefits in treating menopausal symptoms, autoimmune diseases, and its favorable safety profile, the accurate quantification of estriol in biological matrices is crucial for both clinical and research purposes.[3][4][5][8]

This compound is a deuterated form of estriol, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry. Since this compound is chemically identical to estriol, it co-elutes chromatographically and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the endogenous, unlabeled estriol by the mass spectrometer. This enables precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound in endocrinology research.

Table 1: Mass Spectrometric Parameters for Estriol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Estriol287.2145.1Negative ESI
This compound289.2147.1Negative ESI

Data is illustrative and may vary based on instrumentation and experimental conditions.

Table 2: Chromatographic Conditions for Estrogen Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
Flow Rate0.3 mL/min
Gradient20% B to 95% B over 10 minutes
Column Temperature40 °C

These are typical starting conditions and should be optimized for specific applications.

Experimental Protocols

Protocol 1: Quantification of Estriol in Human Serum using LC-MS/MS with this compound Internal Standard

This protocol describes the sample preparation and analysis of estriol in human serum using liquid-liquid extraction and LC-MS/MS.

Materials:

  • Human serum samples

  • This compound internal standard solution (10 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of serum sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 20 µL of the 10 ng/mL this compound internal standard solution to each tube and vortex briefly.

    • Add 1 mL of a hexane:MTBE (3:1, v/v) extraction solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Run the chromatographic and mass spectrometric methods as optimized (refer to Table 1 and Table 2 for starting conditions).

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for the transitions of both estriol and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the estriol and this compound MRM transitions.

    • Calculate the peak area ratio of estriol to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Estrogen Signaling Pathway

Estriol, like other estrogens, exerts its effects primarily through binding to nuclear estrogen receptors (ERα and ERβ).[2][6][7] This binding initiates a cascade of events leading to the regulation of gene expression. The following diagram illustrates the classical genomic signaling pathway.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol CellMembrane Estriol->CellMembrane Cytoplasm Cytoplasm ER Estrogen Receptor (ER) (inactive, bound to HSP) CellMembrane->ER Diffusion Nucleus Nucleus EstriolER Estriol-ER Complex (active) ER->EstriolER Binding & HSP Dissociation HSP HSP Dimer Dimerized Estriol-ER Complex EstriolER->Dimer Dimerization NuclearMembrane Dimer->NuclearMembrane ERE Estrogen Response Element (ERE) NuclearMembrane->ERE Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription ERE->GeneTranscription mRNA mRNA GeneTranscription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Classical genomic estrogen signaling pathway.

Experimental Workflow for Estriol Quantification

The following diagram outlines the logical flow of a typical experiment for quantifying estriol in biological samples using this compound.

ExperimentalWorkflow Start Start: Biological Sample (e.g., Serum) Spike Spike with This compound Internal Standard Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing Data Processing: Peak Integration & Ratio Calculation LCMS->DataProcessing Calibration Calibration Curve Generation DataProcessing->Calibration Quantification Quantification of Endogenous Estriol Calibration->Quantification

Caption: Workflow for estriol quantification using LC-MS/MS.

References

Application Note: High-Sensitivity Analysis of Environmental Estrogens using Estriol-d2 and Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of natural and synthetic estrogens in the environment, even at trace concentrations, is a significant concern due to their potential as endocrine-disrupting chemicals (EDCs). Accurate and reliable quantification of these compounds in complex environmental matrices, such as surface water and wastewater, is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and analysis.[1][2] Estriol-d2, a deuterated form of the natural estrogen estriol (B74026), is an excellent internal standard for the quantification of estriol and other estrogens in environmental samples. This application note provides a detailed protocol for the analysis of estrogens in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of Isotope Dilution using this compound

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample prior to any sample processing steps.[1][3] In this case, a known concentration of this compound is spiked into the water sample. The this compound behaves chemically and physically identically to the native estriol and other target estrogens throughout the extraction, cleanup, and analytical processes.[4] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native estrogen to the signal from this compound in the mass spectrometer, an accurate quantification of the native estrogen concentration in the original sample can be achieved, regardless of sample losses or matrix-induced signal suppression or enhancement.[2]

cluster_sample Environmental Water Sample cluster_spike Internal Standard cluster_process Analytical Workflow cluster_result Quantification Analyte Native Estrogen (E3) Spiking Spiking Analyte->Spiking IS This compound (E3-d2) IS->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE LCMS LC-MS/MS Analysis SPE->LCMS Ratio Measure Peak Area Ratio (E3 / E3-d2) LCMS->Ratio Calculation Calculate Original Analyte Concentration Ratio->Calculation

Caption: Principle of Isotope Dilution with this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for pre-concentrating the target estrogens from large volumes of water and removing interfering matrix components.[5][6] Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the extraction of a wide range of polar and nonpolar compounds, including estrogens.[5][6][7]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • Environmental water sample (e.g., 500 mL)

  • This compound internal standard solution (in methanol)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Sample Preservation and Spiking: Collect water samples in amber glass bottles to prevent photodegradation. Immediately upon collection, add a preservative such as methanol or formaldehyde (B43269) (1% v/v) to prevent microbial degradation of the analytes.[8] Adjust the pH of the 500 mL water sample to approximately 3 with HCl.[5] Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration relevant to the expected analyte levels.

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 3).[8] Ensure the sorbent bed does not go dry during conditioning.

  • Sample Loading: Load the pre-treated and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.[8]

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying vacuum for at least 30 minutes. This step is crucial to remove residual water before elution with an organic solvent.

  • Elution: Elute the retained estrogens from the cartridge with 10 mL of a mixture of ethyl acetate and methanol (e.g., 50:50 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

start Start: 500 mL Water Sample spike Spike with this compound start->spike load Load Sample (5-10 mL/min) spike->load condition Condition SPE Cartridge (Ethyl Acetate, Methanol, Water) condition->load wash Wash Cartridge (Water/Methanol) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute Estrogens (Ethyl Acetate/Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 1 mL Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction Workflow for Estrogens.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the determination of estrogens due to its high selectivity and sensitivity.[9][10] Analysis is typically performed in negative electrospray ionization (ESI) mode, as the phenolic hydroxyl group on estrogens is readily deprotonated.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with a modifier to promote ionization, such as 0.1% ammonium (B1175870) hydroxide.[4]

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the estrogens. For example, a linear gradient from 30% to 70% B over 5-10 minutes.[4]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 10-50 µL.[4][12]

  • Column Temperature: 40°C.[12]

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Ion Source Temperature: 500-600°C.[4]

  • Ion Spray Voltage: -4000 to -4500 V.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Two transitions (a quantifier and a qualifier) should be monitored for each analyte and the internal standard to ensure high selectivity and confirmation of identity.

MRM Transitions for Estriol and this compound:

Compound Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV)
Estriol 287.2 145.0 171.2 -36 to -44

| this compound | 289.1 | 173.0 | - | -32 |

(Note: Specific collision energies should be optimized for the instrument used).

Quantitative Data

The use of this compound as an internal standard allows for accurate and precise quantification of estrogens in various water matrices. The following table summarizes typical performance data for the analysis of estrogens using this methodology.

AnalyteMatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
EstriolRiver Water0.1 - 0.50.3 - 1.585 - 110< 15
EstroneRiver Water0.2 - 1.00.6 - 3.090 - 115< 15
17β-EstradiolRiver Water0.2 - 1.00.6 - 3.080 - 105< 15
17α-EthinylestradiolRiver Water0.3 - 1.50.9 - 4.575 - 100< 20
EstriolWastewater Effluent0.5 - 2.01.5 - 6.080 - 115< 20
EstroneWastewater Effluent1.0 - 5.03.0 - 15.085 - 120< 20
17β-EstradiolWastewater Effluent1.0 - 5.03.0 - 15.075 - 110< 20
17α-EthinylestradiolWastewater Effluent1.5 - 7.54.5 - 22.570 - 105< 25

Data compiled from various sources and represent typical achievable values. Actual performance may vary depending on the specific instrumentation and matrix.[5][12][13][14][15][16]

Estrogen Signaling Pathway

Estrogens exert their biological effects primarily through binding to estrogen receptors (ERs), which are intracellular transcription factors.[17][18] The binding of an estrogen to its receptor initiates a cascade of events leading to changes in gene expression. There are two main estrogen signaling pathways: the classical genomic pathway and the non-genomic pathway.[19][20]

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (E) ER_HSP ER-HSP Complex E->ER_HSP Enters Cell ER Estrogen Receptor (ER) ER->ER_HSP HSP Heat Shock Proteins (HSP) HSP->ER_HSP E_ER E-ER Complex ER_HSP->E_ER HSP Dissociation Dimer E-ER Dimer E_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates to Nucleus Transcription Transcription ERE->Transcription Gene Target Gene Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Synthesis Translation->Protein Response Cellular Response Protein->Response

Caption: Classical Estrogen Receptor Signaling Pathway.

In the classical pathway, estrogen diffuses across the cell membrane and binds to the estrogen receptor in the cytoplasm, which is often complexed with heat shock proteins (HSPs).[21] This binding causes the dissociation of HSPs and the dimerization of the estrogen-receptor complex. The dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[20] This binding recruits co-activator proteins and initiates the transcription of these genes, leading to the synthesis of new proteins and subsequent cellular responses.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and sensitive approach for the quantification of estrogens in environmental water samples. The detailed protocol for solid-phase extraction and LC-MS/MS analysis presented in this application note offers a reliable framework for researchers and scientists involved in environmental monitoring and endocrine disruptor research. The high precision and accuracy afforded by this method are essential for generating high-quality data for risk assessment and regulatory purposes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Estriol-d2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estriol-d2 detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal MRM transitions for this compound, and what are typical starting points for collision energy (CE) and declustering potential (DP)?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive detection. For this compound, common precursor ions are generated in negative ion mode electrospray ionization (ESI-). The most abundant precursor ion for this compound is typically [M-H]⁻ at m/z 289.2. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

For initial method development, two transitions are often monitored for confirmation. The most intense and stable transition is used for quantification (quantifier), and a second transition is used for confirmation (qualifier).

Table 1: Recommended MRM Transitions and Starting MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (CE) - Quantifier (eV)Product Ion (m/z) - QualifierCollision Energy (CE) - Qualifier (eV)Declustering Potential (DP) (V)
This compound289.2171.150156.160-110 to -120
Estriol (B74026) (unlabeled)287.2145.039171.135-110 to -110

Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.[1][2] Optimization of CE is crucial for maximizing fragment ion intensity.[3][4][5][6]

Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause and how can I fix it?

A2: Poor chromatography can significantly impact the accuracy and precision of your results. Several factors can contribute to this issue:

  • Column Choice: For estrogens, reversed-phase columns like C18 or Phenyl-Hexyl are commonly used. Ensure your column is appropriate for steroid analysis and is not degraded. A Waters CORTECS C18 column (2.1 mm × 150 mm, 1.6 µm) has been shown to be effective.[7]

  • Mobile Phase Composition: The pH and organic modifier of your mobile phase are critical. For negative ion mode, a slightly basic mobile phase can improve deprotonation and sensitivity. The addition of a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%) to the aqueous phase is a common practice.[1] However, ensure the mobile phase is freshly prepared as its stability can be low.[1]

  • Gradient Elution: A poorly optimized gradient can lead to peak broadening or co-elution with interferences. A shallow gradient can help in separating structurally similar estrogens.[7]

  • Sample Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, the sample should be reconstituted in the initial mobile phase.

Troubleshooting Steps:

  • Verify Column Health: Run a standard to check for peak shape and efficiency. If performance is poor, consider flushing or replacing the column.

  • Optimize Mobile Phase: Experiment with different mobile phase compositions and pH levels.

  • Adjust Gradient: Modify the gradient slope and duration to improve separation.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with your initial chromatographic conditions.

Q3: My this compound internal standard signal is showing significant variability or drift. What are the potential causes?

A3: Instability of the internal standard signal can lead to inaccurate quantification. Here are some common causes and solutions when using a deuterated internal standard like this compound:

  • Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal. This is a known potential issue with deuterated standards.[7][8]

    • Troubleshooting: Prepare your standards and samples in aprotic solvents where possible, and minimize the time they are in protic solvents, especially at elevated temperatures or extreme pH.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the internal standard, leading to signal variability.[9][10][11][12][13]

    • Troubleshooting: Improve your sample preparation to remove more interferences. Modifying the chromatographic conditions to separate the analyte and internal standard from the matrix-interfering components is also a crucial step.[14]

  • In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, which can contribute to the signal of the unlabeled analyte.[7]

    • Troubleshooting: Optimize the ion source parameters, such as the source temperature and voltages, to minimize fragmentation.

Q4: I'm experiencing significant matrix effects, leading to ion suppression. How can I mitigate this?

A4: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples like plasma, serum, or urine.[9][10][11][12][13] Here are some strategies to reduce their impact:

  • Effective Sample Preparation: The goal is to remove as many interfering compounds as possible while efficiently recovering your analyte.

    • Liquid-Liquid Extraction (LLE): A common and effective technique for estrogens. Solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate (B1210297) are frequently used.[14][15]

    • Solid-Phase Extraction (SPE): Can provide cleaner extracts than LLE and can be automated for higher throughput.

  • Chromatographic Separation: Ensure that your analyte and internal standard are chromatographically resolved from the majority of matrix components that cause ion suppression.

  • Derivatization: Derivatizing estrogens with reagents like dansyl chloride can improve ionization efficiency and move the analyte to a region of the chromatogram with fewer interferences.[14]

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will be affected in a similar manner to the analyte.[16]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of estriol from serum or plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample, calibrator, or quality control.

  • Internal Standard Spiking: Add 20 µL of this compound internal standard working solution (concentration should be optimized based on expected analyte levels). Vortex briefly to mix.

  • Extraction: Add 1 mL of MTBE. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% ammonium hydroxide). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic and mass spectrometric conditions.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC System
ColumnWaters CORTECS C18 (2.1 mm × 150 mm, 1.6 µm)[7]
Mobile Phase AWater with 0.1% Ammonium Hydroxide[1]
Mobile Phase BMethanol[1]
Gradient30% B to 70% B over 6 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[1]
Ion Spray Voltage-4500 V[1]
Temperature500°C[1]
MRM TransitionsSee Table 1
Dwell Time100 ms

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Plasma/Serum Sample add_is 2. Spike with this compound IS sample->add_is lle 3. Liquid-Liquid Extraction (MTBE) add_is->lle evap 4. Evaporate to Dryness lle->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject Sample recon->inject lc_sep 7. LC Separation inject->lc_sep ms_detect 8. MS/MS Detection (MRM) lc_sep->ms_detect data_proc 9. Data Processing & Quantification ms_detect->data_proc

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_workflow Troubleshooting Poor Signal Intensity start Poor Signal for this compound? check_ms MS Parameters Optimized? start->check_ms check_lc Good Peak Shape? check_ms->check_lc Yes solution_ms Optimize CE, DP, and Source Conditions check_ms->solution_ms No check_prep Sample Prep Recovery Adequate? check_lc->check_prep Yes solution_lc Optimize Gradient, Mobile Phase, and Column check_lc->solution_lc No check_matrix Matrix Effects Present? check_prep->check_matrix Yes solution_prep Optimize Extraction Solvent and Technique check_prep->solution_prep No solution_matrix Improve Sample Cleanup or Modify Chromatography check_matrix->solution_matrix Yes

Caption: A logical workflow for troubleshooting poor signal intensity.

References

Technical Support Center: Estriol-d2 Isotopic Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential isotopic exchange issues with Estriol-d2 when used as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Estriol, a major endogenous estrogen. In this molecule, two hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its primary application is as an internal standard (IS) for the accurate quantification of natural Estriol in biological matrices (such as plasma, serum, or urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because it has nearly identical chemical and physical properties to the unlabeled Estriol, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects.[1][2]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents, or the biological matrix itself).[3][4] This is a significant concern because it reduces the isotopic purity of the this compound internal standard. If the IS is converted to Estriol-d1 or unlabeled Estriol, its signal will decrease, leading to an overestimation of the analyte's concentration and compromising the accuracy and precision of the quantitative results.[4][5]

Q3: What experimental conditions can promote isotopic exchange in this compound?

The stability of deuterium labels depends on their position and the experimental conditions. Several factors can increase the risk of deuterium back-exchange for deuterated steroids:

  • High pH (Alkaline Conditions): Basic environments are a primary catalyst for the exchange of deuterium atoms, especially those on carbon atoms adjacent to hydroxyl or carbonyl groups.[4][6]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the exchange reaction to occur more rapidly.[4]

  • Prolonged Exposure to Protic Solvents: Long-term storage or extended processing times in solvents with exchangeable protons (like water or methanol) can increase the likelihood of exchange.[4]

  • Acidic Conditions: While less common for C-D bonds than for N-H or O-H bonds, strongly acidic conditions can sometimes facilitate deuterium-hydrogen exchange.[5][7]

Q4: What are the consequences of isotopic exchange on my analytical results?

Isotopic exchange can lead to several significant analytical problems:

  • Inaccurate Quantification: The primary consequence is a decrease in the internal standard's signal, which leads to an artificially high calculated concentration of the analyte.[4]

  • Poor Precision and Reproducibility: If the exchange occurs inconsistently across samples and standards, it will result in high variability and poor precision.[8]

  • Appearance of Interfering Peaks: The formation of partially deuterated species (e.g., Estriol-d1) can create interfering peaks in the mass spectrum, complicating data analysis and integration.[4]

Troubleshooting Guide

Problem 1: My this compound internal standard (IS) response is inconsistent or decreasing over a long analytical run.

  • Question: I've noticed that the peak area for this compound is steadily declining in my QC samples as the LC-MS/MS sequence progresses. What could be the cause?

  • Answer: This issue often points to ongoing isotopic exchange within the processed samples stored in the autosampler. The mobile phase, residual extraction solvents, or the sample matrix itself may have a pH that promotes slow back-exchange over time.[9] Elevated autosampler temperatures can accelerate this process.

    Solutions:

    • Control Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4-10°C) to slow down the rate of any potential chemical reactions, including isotopic exchange.[10]

    • Assess Stability in Final Solvent: Perform an experiment to check the stability of this compound in your final sample solvent over time (see Protocol 1).

    • Minimize Residence Time: If possible, shorten the analytical run or split long sequences into smaller batches to minimize the time samples spend in the autosampler.[9]

    • Check Mobile Phase pH: Ensure your mobile phase pH is controlled and is not in a range that would promote exchange. For steroid analysis, acidic conditions (e.g., using 0.1% formic acid) are common and generally minimize the exchange of deuterium on carbon atoms.[9][11]

Problem 2: My quality control (QC) samples are failing with poor accuracy and precision.

  • Question: My QC samples are consistently outside the acceptable limits for accuracy and precision. Could this be related to the this compound internal standard?

  • Answer: Yes, this is a classic symptom of internal standard instability. If isotopic exchange occurs during the sample preparation workflow, the final concentration of this compound will be lower than expected, leading to inaccurate and imprecise results.[4][8]

    Solutions:

    • Evaluate Solution pH: Check the pH of all reagents and solutions used during sample preparation. Avoid strongly basic conditions.[6]

    • Optimize Workflow Time: Keep the time for sample preparation, especially steps involving liquid-liquid extraction or evaporation, as short as possible.[4]

    • Conduct a Stability Assessment: Use the protocol below (Protocol 1) to determine at which step the isotopic exchange might be occurring.

    • Verify Stock Solution Integrity: Ensure that the this compound stock solution has been stored correctly (typically at -20°C in an appropriate solvent like methanol) and has not degraded.[10]

Problem 3: I am observing unexpected peaks near the internal standard signal, such as Estriol-d1.

  • Question: When analyzing my samples, I see a small peak with a mass corresponding to Estriol-d1 that is not present in my standards. Is this evidence of isotopic exchange?

  • Answer: The appearance of partially de-deuterated species (d1, etc.) is a direct indicator of back-exchange.[4] This confirms that the deuterium labels on your internal standard are not completely stable under your current experimental conditions.

    Solutions:

    • Confirm Peak Identity: If available, use a high-resolution mass spectrometer to confirm the exact mass and elemental composition of the interfering peak.

    • Implement Corrective Actions: Follow the solutions outlined in the problems above, focusing on controlling pH, temperature, and processing time to minimize the conditions causing the exchange.

    • Consider an Alternative IS: If the issue cannot be resolved by modifying the protocol, consider using an internal standard with more stable labeling, such as ¹³C-labeled Estriol, as ¹³C isotopes are not susceptible to chemical exchange.[5][7]

Data on Factors Influencing Isotopic Exchange

The rate of isotopic exchange is highly dependent on the experimental conditions. The following table summarizes the risk of exchange based on key factors.

Parameter Condition Risk of Isotopic Exchange Recommendation
pH of Aqueous Solutions pH > 9 (Strongly Basic)HighAvoid. Basic conditions can catalyze the exchange of deuterium on carbons adjacent to functional groups.[4][6]
pH 7-9 (Neutral to Mildly Basic)ModerateMinimize exposure time. Even neutral water can be a source of protons for exchange over long periods.[3]
pH < 4 (Acidic)LowRecommended. Acidic conditions (e.g., 0.1% formic acid) are generally safe for C-D bonds and are preferred for LC-MS analysis.[9]
Temperature > 40°CHighAvoid elevated temperatures during sample processing, evaporation, and storage.[4]
20-25°C (Room Temperature)ModerateMinimize time at room temperature. Perform extractions and other steps on ice if possible.[4]
< 10°CLowRecommended. Keep samples and extracts cold throughout the workflow, including in the autosampler.[10][12]
Solvent Type Protic (Water, Methanol, Ethanol)Moderate to HighThese solvents contain exchangeable protons. Minimize contact time and temperature.[4]
Aprotic (Acetonitrile, THF)LowRecommended. Use aprotic solvents whenever possible, especially for reconstitution and long-term storage.[10]

Experimental Protocols

Protocol 1: Assessing Isotopic Stability of this compound in Processed Samples

This protocol is designed to test the stability of this compound in your final, processed sample matrix under the conditions it would experience in an LC-MS autosampler.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • All solvents and reagents used in your established extraction protocol

  • This compound internal standard

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Prepare a batch of at least 6-8 replicate samples by spiking a known concentration of this compound into the blank biological matrix.

  • Extraction: Process these samples using your standard extraction procedure (e.g., protein precipitation, LLE, or SPE).

  • Reconstitution: After evaporation (if applicable), reconstitute the dried extracts in your final mobile phase or injection solvent.

  • Time-Point Analysis:

    • Immediately analyze the first aliquot (T=0) to establish the initial peak area and isotopic purity of this compound.

    • Keep the remaining sample vials in the autosampler at its set temperature (e.g., 10°C).

    • Re-inject aliquots from the same set of vials at regular intervals (e.g., T=2, 4, 8, 12, and 24 hours).[9]

  • Data Analysis:

    • Monitor the mass transitions for this compound and any potential back-exchanged products (e.g., Estriol-d1).

    • Plot the peak area of this compound versus time. A significant negative trend indicates instability.

    • Calculate the ratio of the Estriol-d1 peak area to the this compound peak area at each time point. An increase in this ratio over time is direct evidence of isotopic exchange.[9]

Protocol 2: Recommended Handling and Sample Preparation Workflow

This protocol provides best practices for handling this compound to minimize the risk of isotopic exchange from stock solution preparation through to final analysis.

  • Stock Solution Preparation:

    • Allow the vial containing the neat (solid) this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[13]

    • Prepare the stock solution in a high-purity aprotic solvent like acetonitrile (B52724) or methanol. Methanol is common but acetonitrile is preferred for long-term stability if solubility allows.

    • Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C or lower.[10]

  • Working Solution Preparation:

    • Prepare intermediate and working solutions by diluting the stock solution, preferably in your initial mobile phase solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Prepare fresh working solutions for each analytical batch if possible.

  • Sample Extraction:

    • Add the this compound working solution to the biological samples at the beginning of the extraction process to account for variability in all subsequent steps.[1]

    • If using LLE or SPE, ensure the pH of the sample is adjusted to a slightly acidic or neutral range, avoiding basic conditions.

    • Perform all extraction steps at reduced temperatures (e.g., on an ice bath) where feasible.

  • Evaporation and Reconstitution:

    • If a solvent evaporation step is required, use a gentle stream of nitrogen and avoid excessive heat.

    • Reconstitute the final extract in a solvent that is compatible with your LC method and minimizes exchange risk (e.g., a high percentage of organic solvent with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Use a well-maintained C18 column with a mobile phase containing an acidic modifier (e.g., 0.1% formic acid).

    • Set the autosampler temperature to 10°C or lower.

    • Minimize the time between sample preparation and injection.

Visualizations

TroubleshootingWorkflow start Inaccurate or Imprecise Quantitative Results Observed check_is Check Internal Standard (IS) Response Pattern start->check_is is_stable IS Response Stable? check_is->is_stable is_unstable IS Response Unstable (Drifting, High Variability) is_stable->is_unstable No   other_issues Troubleshoot Other Parameters: - Matrix Effects - Extraction Recovery - Instrument Performance is_stable->other_issues  Yes hypothesize Hypothesize Isotopic Exchange is_unstable->hypothesize protocol1 Perform Protocol 1: Assess Isotopic Stability in Processed Sample hypothesize->protocol1 exchange_confirmed Isotopic Exchange Confirmed? protocol1->exchange_confirmed implement_changes Implement Corrective Actions: - Adjust pH (avoid base) - Reduce Temperature - Minimize Workflow Time exchange_confirmed->implement_changes Yes exchange_confirmed->other_issues No revalidate Re-validate Method implement_changes->revalidate revalidate->start Monitor consider_alt_is Consider Alternative IS (e.g., ¹³C-labeled) other_issues->consider_alt_is

Caption: Troubleshooting workflow for isotopic exchange issues.

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estriol Estriol (E3) er Estrogen Receptor (ER) (inactive complex) estriol->er Binds er_active Activated E3-ER Complex er->er_active Conformational Change dimer E3-ER Dimer er_active->dimer Dimerization ere Estrogen Response Element (ERE) on DNA dimer->ere Translocates to Nucleus & Binds DNA transcription Transcription ere->transcription mrna mRNA transcription->mrna protein Synthesis of New Proteins mrna->protein Translation response Cellular Response protein->response

Caption: Classical genomic signaling pathway for Estriol.

BioanalyticalWorkflow sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Sample Preparation (e.g., LLE or SPE) add_is->extraction evap Evaporation & Reconstitution extraction->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data result Calculate Analyte Concentration (using Analyte/IS Peak Area Ratio) data->result

Caption: General bioanalytical workflow using a deuterated IS.

References

Technical Support Center: Troubleshooting Estriol-d2 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting calibration curve linearity problems encountered during the analysis of Estriol (B74026) using its deuterated internal standard, Estriol-d2.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable linearity (R² value) for an this compound calibration curve?

For bioanalytical methods, the coefficient of determination (R²) should ideally be greater than 0.99. However, it's crucial to also assess the goodness of fit by examining the residual plots. A random distribution of residuals across the concentration range is a better indicator of a good fit than the R² value alone. Regulatory guidelines, such as those from the FDA, should be consulted for specific acceptance criteria.[1]

Q2: What are the most common causes of non-linear calibration curves in LC-MS/MS analysis of Estriol with this compound?

Non-linearity in LC-MS/MS calibration curves can stem from several factors. Common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ionization Suppression or Enhancement (Matrix Effects): Components in the biological matrix can interfere with the ionization of the analyte and/or the internal standard in the ion source, causing a non-proportional response.[2][3]

  • Isotopic Crosstalk: The isotopic peaks of the analyte (Estriol) can contribute to the signal of the deuterated internal standard (this compound), especially at high analyte concentrations. This is more pronounced with internal standards that have a low degree of deuterium (B1214612) incorporation (like d2).[1]

  • Impurities in the Internal Standard: The this compound standard may contain a small amount of unlabeled Estriol, which can affect the accuracy of the calibration curve, particularly at the lower limit of quantification (LLOQ).

  • Inappropriate Internal Standard Concentration: The concentration of this compound can impact linearity. If it is too low, its signal may saturate at higher analyte concentrations. If too high, it could potentially suppress the analyte signal.

Q3: Can the chromatographic separation between Estriol and this compound affect linearity?

Yes. While deuterated internal standards are chemically very similar to the analyte, a slight difference in retention time (isotopic effect) can occur, particularly in reversed-phase chromatography.[4] If Estriol and this compound do not co-elute perfectly, they may experience different matrix effects, leading to a non-linear response. This phenomenon is known as differential matrix effects.

Troubleshooting Guide

Problem 1: Non-Linearity at High Concentrations (Curve Bending Over)

This is a common issue and is often indicative of detector saturation or ionization competition.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Dilute High-Concentration Standards and Samples: This is the most straightforward approach. 2. Optimize MS Detector Settings: If possible, adjust detector gain or use a less sensitive product ion transition for quantification at the higher end of the curve. 3. Reduce Injection Volume: This will decrease the amount of analyte entering the mass spectrometer.
Ionization Competition 1. Optimize Internal Standard Concentration: Experiment with different this compound concentrations. A higher concentration can sometimes help normalize ionization suppression effects. 2. Improve Chromatographic Separation: Ensure that Estriol is well-separated from any major interfering matrix components. 3. Optimize Ion Source Parameters: Adjust source temperature, gas flows, and voltages to improve ionization efficiency and reduce competition.
Problem 2: Non-Linearity at Low Concentrations (Poor Fit at LLOQ)

Issues at the lower end of the curve can be related to the internal standard, matrix effects, or background noise.

Potential Cause Troubleshooting Steps
Isotopic Crosstalk 1. Assess Isotopic Contribution: Analyze a high-concentration solution of unlabeled Estriol and monitor the mass transition of this compound. If a significant signal is detected, crosstalk is occurring. 2. Use a Higher Deuterated Standard: If possible, use an internal standard with a higher degree of deuterium incorporation (e.g., Estriol-d4 or higher) to shift the mass further from the analyte's isotopic peaks. 3. Optimize this compound Concentration: Ensure the internal standard concentration is appropriate and not so low that the analyte's isotopic contribution becomes significant.[1]
Internal Standard Purity 1. Verify Purity of this compound: Analyze a solution of the this compound standard alone and monitor for the presence of unlabeled Estriol. 2. Contact the Supplier: If significant impurities are found, contact the supplier for a new, higher-purity lot.
Matrix Effects 1. Improve Sample Preparation: Employ more rigorous sample clean-up techniques (e.g., solid-phase extraction) to remove interfering matrix components. 2. Evaluate Different Matrices: If using a surrogate matrix for calibration standards, ensure it closely mimics the study samples to minimize differential matrix effects.
Problem 3: Inconsistent or Drifting Internal Standard Response

A stable internal standard response across the calibration curve is crucial for accurate quantification.

Potential Cause Troubleshooting Steps
Inconsistent Spiking 1. Review Pipetting Technique: Ensure precise and consistent addition of the this compound solution to all standards, QCs, and samples. 2. Automate Spiking: If possible, use an automated liquid handler for internal standard addition to improve precision.
This compound Instability 1. Assess Stability: Perform experiments to evaluate the stability of this compound in the sample matrix and throughout the entire analytical process (e.g., freeze-thaw cycles, bench-top stability). 2. Check for H/D Exchange: In rare cases, deuterium atoms can exchange with hydrogen atoms from the solvent. This can be investigated by incubating the internal standard in the mobile phase or sample matrix over time and looking for the appearance of the unlabeled analyte.
Differential Matrix Effects 1. Optimize Chromatography for Co-elution: Adjust the mobile phase gradient, column temperature, or even try a different column chemistry to ensure Estriol and this compound elute as closely as possible. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Estriol by LC-MS/MS. Note that these values can vary significantly depending on the specific instrumentation, method, and matrix.

Parameter Typical Value/Range Reference
Calibration Range 1 - 200 ng/mL[5]
5 - 625 ng/L (low-level)[6]
0.313 - 20 µg/L (high-level)[6]
Correlation Coefficient (R²) > 0.99[7]
Precision (%CV) < 15%[5]
Accuracy (%Bias) Within ±15% of nominal value[5]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

Objective: To prepare a series of calibration standards to establish the relationship between instrument response and Estriol concentration.

Methodology:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve Estriol and this compound in a suitable organic solvent (e.g., methanol) to create concentrated stock solutions.

    • Prepare separate stock solutions for the calibration standards and quality control (QC) samples to ensure independence.

  • Prepare Working Solutions:

    • Perform serial dilutions of the Estriol stock solution with the appropriate solvent to create a series of working solutions at different concentrations.

    • Prepare a working solution of this compound at the optimized concentration.

  • Spike into Matrix:

    • Aliquot the biological matrix (e.g., plasma, urine) into individual tubes.

    • Add a small, fixed volume of each Estriol working solution to the corresponding matrix aliquots to create the calibration standards.

    • Add a fixed volume of the this compound working solution to all calibration standards, QCs, and unknown samples (except for double blank samples).

  • Sample Preparation:

    • Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.

  • Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Construct the calibration curve by plotting the peak area ratio (Estriol/Estriol-d2) against the nominal concentration of Estriol.

    • Apply a linear regression model, typically with a 1/x or 1/x² weighting, to determine the best fit.

Visualizations

Troubleshooting_Workflow_for_Non-Linearity Troubleshooting Workflow for Non-Linearity in this compound Calibration start Observe Non-Linear Calibration Curve check_high Non-Linearity at High Concentrations? start->check_high check_low Non-Linearity at Low Concentrations? check_high->check_low No saturate Investigate Detector Saturation check_high->saturate Yes ion_comp Investigate Ionization Competition check_high->ion_comp Yes crosstalk Investigate Isotopic Crosstalk check_low->crosstalk Yes purity Check IS Purity check_low->purity Yes end Linear Curve Achieved check_low->end No dilute Dilute High Standards & Samples saturate->dilute optimize_ms Optimize MS Detector Settings saturate->optimize_ms optimize_is Optimize IS Concentration ion_comp->optimize_is improve_chrom Improve Chromatographic Separation ion_comp->improve_chrom assess_xtalk Assess Analyte's Isotopic Contribution to IS Signal crosstalk->assess_xtalk verify_purity Analyze IS Solution for Unlabeled Analyte purity->verify_purity dilute->end optimize_ms->end optimize_is->end improve_chrom->end assess_xtalk->end verify_purity->end Calibration_Curve_Preparation Workflow for Calibration Curve Preparation prep_stocks Prepare Estriol & This compound Stock Solutions prep_working Prepare Serial Dilutions of Estriol (Working Standards) prep_stocks->prep_working prep_is_working Prepare this compound Working Solution prep_stocks->prep_is_working spike_matrix Spike Working Standards into Blank Matrix prep_working->spike_matrix add_is Add this compound to all Standards, QCs, and Samples prep_is_working->add_is spike_matrix->add_is sample_prep Perform Sample Preparation (e.g., SPE, LLE) add_is->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis plot_curve Plot Peak Area Ratio vs. Concentration analysis->plot_curve regression Perform Weighted Linear Regression plot_curve->regression

References

Technical Support Center: Optimizing Estriol-d2 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing and improving the recovery of Estriol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our experiments?

A1: this compound is a deuterated form of Estriol (B74026), meaning that two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (Estriol) and will therefore behave similarly during sample preparation, extraction, and chromatographic separation. This helps to correct for any loss of the analyte during the experimental procedure, improving the accuracy and precision of the measurement.

Q2: My this compound recovery is low. Does this invalidate my results?

A2: Not necessarily. The primary role of a stable isotope-labeled internal standard like this compound is to compensate for variability in the analytical method, including extraction efficiency.[1] If the recovery of this compound is consistent across your samples and calibrators, the calculated concentration of the native analyte (Estriol) should still be accurate. However, very low or highly variable recovery can indicate a problem with the sample preparation process and may compromise the sensitivity and reproducibility of the assay. It is generally advisable to aim for a reasonable and consistent recovery.

Q3: What are the main factors that can affect the recovery of this compound?

A3: The main factors influencing the recovery of this compound include the choice of extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), the pH of the sample, the type of solvent used for extraction and elution, the composition of the sample matrix, and the storage conditions of the sample. Each of these factors can contribute to the loss of the analyte and the internal standard during processing.

Q4: How can I determine the cause of poor this compound recovery?

A4: To troubleshoot poor recovery, it is essential to systematically evaluate each step of your analytical method.[2] This can be done by collecting and analyzing fractions from each stage of the sample preparation process (e.g., the flow-through from an SPE cartridge, the wash solutions, and the final eluate) to pinpoint where the this compound is being lost.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Low Recovery in Solid-Phase Extraction (SPE)
Question/Issue Potential Cause Recommended Solution
Why is my this compound recovery low when using SPE? Incorrect Sorbent Choice: The sorbent's retention mechanism may not be suitable for this compound.Select a sorbent with an appropriate retention mechanism. For estrogens, a reversed-phase C18 cartridge is commonly used.[4]
Sample Breakthrough: The analyte is not retained on the cartridge and is lost in the loading or wash steps.- Ensure the sample is loaded at an appropriate flow rate to allow for proper binding.[5] - Check that the pH of the sample is optimized for retention. For urine samples, a pH of 3 is recommended before methanol (B129727) elution.[4] - The wash solvent may be too strong, causing premature elution of the analyte.
Incomplete Elution: The elution solvent is not strong enough to remove the analyte from the sorbent.- Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). - Increase the volume of the elution solvent.[5]
Cartridge Overload: Too much sample or interfering substances have been loaded onto the SPE cartridge.- Reduce the amount of sample loaded onto the cartridge. - Use a cartridge with a larger sorbent mass.
Low Recovery in Liquid-Liquid Extraction (LLE)
Question/Issue Potential Cause Recommended Solution
My LLE is yielding poor this compound recovery. What should I check? Suboptimal Solvent Choice: The extraction solvent may not have the appropriate polarity to efficiently extract this compound.- Select a solvent that is immiscible with the sample matrix and has a good affinity for estrogens. A mixture of hexane (B92381) and ethyl acetate (B1210297) (85:15, v/v) is a common choice for serum samples.
Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning the analyte into the organic phase.- Adjust the pH of the sample to ensure the analyte is in a neutral form, which will favor its extraction into the organic solvent.
Insufficient Mixing/Extraction Time: Inadequate mixing may lead to incomplete partitioning of the analyte into the organic phase.- Ensure thorough mixing of the two phases for a sufficient amount of time (e.g., 10 minutes).
Emulsion Formation: An emulsion has formed at the interface of the two liquids, trapping the analyte.- Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Adding salt to the aqueous phase can sometimes help to break emulsions.
Issues in LC-MS/MS Analysis
Question/Issue Potential Cause Recommended Solution
I'm observing high variability in my this compound signal. What could be the cause? Matrix Effects: Co-eluting endogenous components from the sample matrix are suppressing or enhancing the ionization of this compound.- Improve sample clean-up to remove interfering substances. This may involve optimizing the SPE or LLE method. - Adjust the chromatographic conditions to separate the analyte from the interfering peaks.[1]
Inconsistent Sample Preparation: Variability in the sample preparation steps is leading to inconsistent recovery.- Ensure that all samples, calibrators, and quality controls are treated identically. The use of an internal standard like this compound is designed to correct for this, but large variations can still be problematic.
Analyte Instability: this compound may be degrading in the processed sample before analysis.- Analyze the samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.

Quantitative Data on Estrogen Recovery

The following table summarizes recovery data for estriol and other estrogens from various studies. As this compound is expected to have very similar chemical properties to unlabeled estriol, these recovery rates are a good indicator of the expected performance of your method.

AnalyteMatrixExtraction MethodRecovery (%)Reference
EstriolPlasmaSolid-Phase Extraction (C18)92.9[5]
Estradiol (B170435)UrineDispersive Liquid-Liquid Microextraction98[6]
EstrogensUrine & PlasmaSolid-Phase Extraction (C18)Essentially quantitative[4]
EstrogensRiver & Effluent WaterSolid-Phase Extraction~100[7]
EstrogensSerumLiquid-Liquid Extraction88 - 108[3]

Experimental Protocols

Below are examples of experimental protocols for the extraction of estrogens from biological samples.

Protocol 1: Solid-Phase Extraction (SPE) of Estriol from Plasma

This protocol is based on a method for the trace level determination of estriol in human plasma.[5]

  • Sample Preparation: Use postmenopausal plasma for spiked samples.

  • Internal Standard: Add [2,4,17β]-2H3-labeled estriol as the internal standard.

  • SPE Cartridge: Use a C18 SPE cartridge.

  • Extraction:

    • Condition the C18 cartridge.

    • Load the plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the estriol and its deuterated internal standard with an appropriate organic solvent.

  • Analysis: The eluate is then typically evaporated to dryness, reconstituted in a suitable solvent, and analyzed by GC-MS or LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of Estradiol and Estrone from Serum

This protocol is adapted from a method for the analysis of serum estrogens by UPLC-MS/MS.

  • Sample Preparation: To 250 µL of serum, add 20 µL of the internal standard solution (e.g., this compound).

  • Extraction:

    • Add 1 mL of 85:15 (v/v) hexane:ethyl acetate.

    • Mix thoroughly for 10 minutes.

    • Centrifuge at 4000 g for 5 minutes.

  • Sample Collection:

    • Transfer 700 µL of the top organic layer to a clean tube or well.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 20 µL of methanol followed by 30 µL of distilled water.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting start Low this compound Recovery Detected check_method Is this a new or established method? start->check_method new_method Systematically evaluate each step: - Sample Prep - Extraction - Elution - Analysis check_method->new_method New established_method Has anything changed? (e.g., new reagents, different sample matrix) check_method->established_method Established fraction_analysis Where is the this compound found? new_method->fraction_analysis no_change Analyze fractions from each step to identify where the loss is occurring. established_method->no_change No change Investigate the impact of the change. Re-validate the method if necessary. established_method->change Yes no_change->fraction_analysis end Recovery Improved change->end in_flow_through Issue with sample loading or sorbent binding. - Check pH - Reduce flow rate - Verify sorbent choice fraction_analysis->in_flow_through Flow-through/Wash in_wash Wash solvent is too strong. - Use a weaker wash solvent. fraction_analysis->in_wash Wash Solution retained_on_column Elution is incomplete. - Increase eluent strength - Increase eluent volume fraction_analysis->retained_on_column Not in Eluate in_flow_through->end in_wash->end retained_on_column->end

Caption: A flowchart for troubleshooting low this compound recovery.

General Experimental Workflow for this compound Analysis

Experimental_Workflow sample_collection 1. Biological Sample Collection (e.g., Serum, Plasma, Urine) add_is 2. Addition of this compound (Internal Standard) sample_collection->add_is extraction 3. Extraction add_is->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option A lle Liquid-Liquid Extraction (LLE) extraction->lle Option B evaporation 4. Evaporation & Reconstitution spe->evaporation lle->evaporation analysis 5. LC-MS/MS Analysis evaporation->analysis data_processing 6. Data Processing & Quantification analysis->data_processing

Caption: A typical workflow for the analysis of Estriol using this compound.

References

Technical Support Center: Optimization of Sample Clean-up for Estriol-d2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sample clean-up for Estriol-d2 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during solid-phase extraction (SPE)?

A1: Low recovery in SPE is a frequent issue. The primary causes include:

  • Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal affinity for this compound. For nonpolar compounds like steroids, reversed-phase sorbents are typically used.

  • Improper Sample pH: The pH of the sample can affect the charge of this compound and its interaction with the sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.

  • Inadequate Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge can result in inconsistent and poor retention.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS.[1][2] To mitigate them:

  • Optimize Sample Clean-up: Employing a more rigorous SPE or LLE protocol can remove interfering matrix components.

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components is crucial.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, can help to compensate for matrix effects as it will be similarly affected as the analyte of interest.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples can help to normalize the matrix effects.

Q3: What is the difference between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound sample preparation?

A3: Both SPE and LLE are effective methods for extracting steroids like this compound from biological matrices.

  • Liquid-Liquid Extraction (LLE): This is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). It is a relatively inexpensive technique.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE often provides cleaner extracts and can be more easily automated compared to LLE.

Q4: Which SPE sorbent is best for this compound extraction?

A4: The choice of sorbent depends on the sample matrix and the desired level of clean-up. Common choices for steroid hormones include:

  • C18 (Octadecylsilane): A silica-based reversed-phase sorbent that is widely used for the extraction of nonpolar compounds like estrogens from aqueous matrices.

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents have a high surface area and are stable over a wide pH range, offering excellent retention for a broad range of compounds, including polar and nonpolar analytes. They often provide higher and more reproducible recoveries compared to silica-based sorbents.

Troubleshooting Guides

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Potential Cause Suggested Solution
Sorbent Breakthrough Decrease the sample loading flow rate. Ensure the sample volume does not exceed the cartridge capacity.
Inefficient Elution Increase the volume of the elution solvent. Use a stronger (less polar) elution solvent. Consider a multi-step elution with solvents of increasing strength.
Irreversible Adsorption Ensure the sample pH is optimal for the analyte and sorbent. For reversed-phase SPE, a neutral pH is generally recommended for steroids.
Improper Cartridge Conditioning Always pre-condition the cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to the sample matrix.
Analyte Lost in Wash Step Use a weaker (more polar) wash solvent. Ensure the organic content in the wash solvent is not high enough to elute the analyte.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Suggested Solution
Co-elution of Phospholipids Optimize the SPE wash step to remove phospholipids. A wash with a solution containing a moderate percentage of organic solvent can be effective.
Ion Suppression from Salts Ensure the final extract is completely evaporated and reconstituted in a mobile phase-compatible solvent. A desalting step during SPE may be necessary.
Insufficient Chromatographic Resolution Modify the LC gradient to better separate the analyte from matrix interferences. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).
Sample Overloading on LC Column Dilute the final extract before injection.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbent Performance for Estrogen Recovery
Sorbent TypeAnalyteMatrixRecovery (%)Reference
Oasis HLBEstriolWater92 - 103[3]
C18EstradiolBrain Homogenate~76 (with ether pre-extraction)[4]
PolymericEstrone, Estradiol, EstriolPlasma>90[5]
Chemically Modified Carbon CryogelEstrone, 17β-estradiolWater82 - 95

Note: Recovery data can vary depending on the specific protocol, matrix, and analytical method used.

Table 2: Comparison of Liquid-Liquid Extraction (LLE) Solvent Systems for Steroid Recovery
Solvent SystemAnalyte(s)MatrixRecovery (%)Reference
Diethyl EtherEstradiolSPO4 solution86.2 - 93.4[4]
Methyl tert-butyl ether (MTBE)AldosteroneSerumNot specified, good performance[6]
Hexane:Ethyl Acetate (3:2)Testosterone, DHT, Estrone, EstradiolSerumNot specified, effective[6]
DichloromethaneVarious SteroidsPlasma90 - 107

Note: The choice of LLE solvent depends on the polarity of the target analyte and the desire to minimize the extraction of interfering substances.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of human serum, add an appropriate amount of this compound internal standard.

    • Add 500 µL of 0.1 M zinc sulfate (B86663) in 50% methanol (B129727)/water to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a C18 or polymeric SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly higher percentage of organic solvent (e.g., 20% methanol) may be performed to remove more interferences, but care must be taken to avoid eluting the analyte.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile. A second elution may be performed to ensure complete recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 500 µL of human plasma in a glass tube, add an appropriate amount of this compound internal standard.

  • Extraction:

    • Add 2.5 mL of methyl tert-butyl ether (MTBE) or diethyl ether to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean glass tube. Avoid transferring any of the aqueous layer or the protein interface.

    • Repeat the extraction step with another 2.5 mL of the organic solvent for improved recovery. Combine the organic extracts.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction serum Serum Sample + This compound IS precip Protein Precipitation (e.g., Zinc Sulfate) serum->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition (Methanol) supernatant->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., 5% Methanol) load->wash elute 5. Elute (e.g., Methanol) wash->elute drydown Evaporation elute->drydown reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction plasma Plasma Sample + This compound IS add_solvent 1. Add Organic Solvent (e.g., MTBE) plasma->add_solvent vortex 2. Vortex add_solvent->vortex centrifuge 3. Centrifuge vortex->centrifuge transfer 4. Transfer Organic Layer centrifuge->transfer drydown Evaporation transfer->drydown reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.

Troubleshooting_Low_Recovery cluster_spe_solutions SPE Troubleshooting cluster_lle_solutions LLE Troubleshooting start Low Recovery Observed check_spe Check SPE Procedure start->check_spe check_lle Check LLE Procedure start->check_lle spe1 Optimize Elution Solvent Strength/ Volume check_spe->spe1 spe2 Verify Cartridge Conditioning & Equilibration check_spe->spe2 spe3 Decrease Sample Load Flow Rate check_spe->spe3 spe4 Check Sample pH check_spe->spe4 lle1 Increase Solvent:Sample Ratio check_lle->lle1 lle2 Perform Second Extraction check_lle->lle2 lle3 Ensure Complete Phase Separation check_lle->lle3 lle4 Optimize Solvent Polarity check_lle->lle4 end Recovery Improved spe1->end spe2->end spe3->end spe4->end lle1->end lle2->end lle3->end lle4->end

Caption: Logical troubleshooting guide for low recovery of this compound.

References

resolving co-eluting interferences with Estriol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Estriol-d2 as an internal standard in quantitative analyses, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a co-eluting interference and why is it a problem?

A co-eluting interference is a compound in a sample matrix that has the same or very similar retention time as the analyte of interest (Estriol) or its internal standard (this compound) under a specific chromatographic method. This is problematic because it can lead to inaccurate quantification. If the interference affects the analyte and internal standard differently, it can cause ion suppression or enhancement, leading to unreliable results.[1] Even stable isotope-labeled internal standards like this compound might not perfectly co-elute with the native analyte, leading to differential matrix effects and compromised data quality.[2][3]

Q2: What are the most common co-eluting interferences for Estriol (B74026)?

Common interferences in steroid analysis are often structurally similar compounds. For Estriol, these include:

  • Isomers and Epimers: Compounds like 16-epiestriol (B195161) and 17-epiestriol (B195166) have the same mass-to-charge ratio (m/z) and similar chromatographic behavior, making them difficult to separate from Estriol.[4]

  • Metabolites: Conjugated metabolites such as estriol glucuronides (e.g., estriol-3-glucuronide, estriol-16-glucuronide) and sulfates can be present in biological samples.[2][5] These metabolites can sometimes revert to the parent compound in the mass spectrometer's ion source, artificially inflating the Estriol signal.[6]

  • Other Endogenous Steroids: The complex matrix of biological samples contains numerous other steroids that could potentially interfere.[4]

  • Exogenous Compounds: Drugs or other administered compounds may also co-elute and interfere with the analysis.

Q3: What are the initial signs of a co-elution problem in my data?

The primary indicators of a co-elution issue include:

  • Poor Peak Shape: Look for asymmetrical peaks, shoulders, or split peaks in the chromatograms of either the analyte or the internal standard.[1]

  • Inaccurate or Imprecise Results: Unexplained variability in quantitative results across a sample batch, particularly in quality control (QC) samples, is a red flag.

  • Unstable Ion Ratios: When monitoring multiple MRM transitions, a significant deviation in the ratio between the quantifier and qualifier ions suggests the presence of an interference.

  • Drifting Retention Times: While minor shifts can be normal, significant or erratic changes in retention time may indicate an issue.

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-eluting interferences when using this compound.

Step 1: Confirming the Co-elution

The first step is to confirm that an interference is indeed the root cause.

  • Overlay Chromatograms: Overlay the chromatograms for the quantifier and qualifier ions of Estriol. A non-uniform peak shape between the two can indicate an interference.

  • Analyze a Blank Matrix: Inject an extracted blank matrix sample (e.g., charcoal-stripped serum) to check for endogenous peaks at the retention time of Estriol or this compound.

  • Post-Column Infusion: This experiment helps to identify regions of ion suppression or enhancement. Infuse a constant flow of Estriol and this compound solution into the mobile phase stream after the analytical column but before the mass spectrometer. Inject an extracted blank matrix sample. Dips or spikes in the baseline signal at the retention time of your analyte indicate matrix effects.

Step 2: Method Optimization - Chromatographic Separation

If co-elution is confirmed, the primary strategy is to improve the chromatographic separation.

  • Modify the Mobile Phase Gradient: Adjusting the gradient slope is often the most effective first step. A shallower gradient provides more time for compounds to separate on the column, increasing resolution.

  • Change the Organic Solvent: Switching the organic mobile phase component (e.g., from methanol (B129727) to acetonitrile, or vice versa) can alter selectivity and change the elution order of compounds, potentially resolving the co-elution. Biphenyl (B1667301) columns, for instance, often show improved resolution for structural isomers when methanol is used.

  • Evaluate a Different Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. Standard C18 columns are common, but for structurally similar steroids, alternative chemistries can provide the necessary selectivity.

Column TypeTypical Application for Steroids
C18 General purpose reversed-phase separation.
Biphenyl Offers alternative selectivity, particularly effective for separating aromatic and moderately polar analytes like steroid isomers.
PFP (Pentafluorophenyl) Provides unique selectivity through aromatic, polar, and hydrophobic interactions.
  • Adjust Column Temperature: Increasing or decreasing the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can sometimes improve separation.

Step 3: Method Optimization - Mass Spectrometry

While chromatography is the primary tool for resolving co-elution, optimizing MS parameters can help mitigate the impact of interferences.

  • Select Specific MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are as specific as possible to Estriol and this compound. It is crucial to have at least one quantifier and one qualifier transition for each compound.

Table 1: Example MRM Transitions for Derivatized Estriol and this compound (Note: These transitions are for Estriol derivatized with dansyl chloride, analyzed in positive ion mode. Optimal collision energies may vary by instrument.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Estriol522.2171.1Quantifier
Estriol522.2156.1Qualifier
This compound 524.2 171.1 Quantifier
This compound 524.2 156.1 Qualifier

For underivatized Estriol, analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring the [M-H]⁻ precursor ion.

Step 4: Enhance Sample Preparation

A cleaner sample is less likely to contain interferences. If matrix effects are suspected, refining the sample preparation protocol can be highly effective.

  • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent (e.g., using methyl tert-butyl ether - MTBE) can selectively isolate the analytes of interest while leaving behind potential interferences.

  • Solid-Phase Extraction (SPE): Using an SPE cartridge with a specific sorbent can provide a more thorough cleanup than LLE by selectively retaining the analyte while matrix components are washed away.

  • Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE, often providing high analyte recovery with efficient removal of matrix components like phospholipids.

Experimental Protocol Example: Resolving Estriol from an Isomeric Interference

This protocol outlines a method development approach to separate Estriol from a co-eluting isomeric interference, such as 16-epiestriol.

1. Initial Conditions (Co-elution Observed)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 Column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Observation: Estriol and the interfering isomer are not baseline resolved.

2. Optimization Step 1: Gradient Modification

  • Action: Decrease the gradient slope to enhance separation.

  • New Gradient:

    • 0.0 min: 30% B

    • 8.0 min: 70% B

    • 8.1 min: 95% B (column wash)

    • 10.0 min: 95% B

    • 10.1 min: 30% B (re-equilibration)

    • 12.0 min: End run

  • Analysis: Re-inject standards. If separation is improved but not complete, proceed to the next step.

3. Optimization Step 2: Change Column Chemistry

  • Action: Replace the C18 column with a Biphenyl column of similar dimensions to introduce a different separation mechanism.

  • New Column: Biphenyl Column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Analysis: Test with the original and the modified gradients. The unique selectivity of the biphenyl phase for aromatic compounds often resolves steroid isomers effectively.

4. Optimization Step 3: Change Organic Solvent

  • Action: If the Biphenyl column provides some separation but it is still not optimal, substitute Acetonitrile with Methanol.

  • New Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Analysis: Re-run the optimized gradient from Step 2. The change in organic solvent will alter the selectivity and may achieve baseline resolution.

Table 2: Example of Improved Resolution

Chromatographic MethodAnalyteRetention Time (min)Resolution (Rs) from Interference
Initial (C18 / Acetonitrile) Estriol3.52< 1.0 (Co-eluting)
Optimized (Biphenyl / Methanol) Estriol4.85> 1.5 (Baseline Resolved)

Visual Troubleshooting Workflows

G Troubleshooting Workflow for Co-elution cluster_0 start Problem Identified: Poor Peak Shape or Inaccurate Quantification confirm Step 1: Confirm Co-elution (Overlay chromatograms, run blank matrix) start->confirm is_coelution Is Co-elution Confirmed? confirm->is_coelution chrom_opt Step 2: Optimize Chromatography (Gradient, Column, Solvent) is_coelution->chrom_opt Yes end_other Issue is Not Co-elution: Investigate Other Causes (e.g., system stability) is_coelution->end_other No is_resolved Is the Interference Resolved? chrom_opt->is_resolved ms_opt Step 3: Optimize MS Parameters (MRM Transitions) is_resolved->ms_opt No end_resolved Problem Resolved: Method is Suitable is_resolved->end_resolved Yes sample_prep Step 4: Enhance Sample Preparation (LLE, SPE, SLE) ms_opt->sample_prep sample_prep->end_resolved

Caption: A step-by-step workflow for troubleshooting co-elution issues.

G Logical Relationships in Chromatographic Optimization cluster_0 goal Goal: Increase Resolution (Rs > 1.5) param1 Modify Gradient (Decrease Slope) goal->param1 param2 Change Organic Solvent (e.g., ACN -> MeOH) goal->param2 param3 Change Column Chemistry (e.g., C18 -> Biphenyl) goal->param3 effect2 Alters Retention Factor (k') param1->effect2 effect1 Alters Selectivity (α) param2->effect1 param3->effect1 effect1->goal Improves effect2->goal Improves

Caption: Key parameters influencing chromatographic separation and resolution.

References

Validation & Comparative

A Comparative Guide to Method Validation for Estriol Analysis: Estriol-d2 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of estriol (B74026), a key biomarker in various physiological and pathological states, is paramount in clinical and research settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in sample processing and instrument response. Estriol-d2 is a commonly used SIL-IS for estriol analysis. This guide provides an objective comparison of method validation parameters when using this compound versus an alternative deuterated internal standard, Estradiol-d4, for the quantification of estriol in biological matrices.

Performance Comparison of Internal Standards

The choice of internal standard can significantly impact the performance of an LC-MS/MS assay. Ideally, the internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns. While a deuterated analog of the analyte itself, such as this compound, is often considered the most suitable choice, other structurally similar deuterated compounds can also be employed. This guide examines the performance of this compound and Estradiol-d4 as internal standards for estriol analysis based on published validation data.

Below is a summary of key performance parameters from different LC-MS/MS methods. It is important to note that direct comparison is challenging due to variations in instrumentation, sample matrices, and experimental protocols across different studies. However, this compilation provides valuable insights into the expected performance of methods utilizing these internal standards.

Table 1: Comparison of Method Validation Parameters for Estriol Analysis

ParameterMethod using this compound (or other deuterated Estriol)Method using Estradiol-d4
Linearity (Range) 2 - 1000 pg/mL[1][2]1.00 - 200.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]1.00 ng/mL
Intra-day Precision (%CV) < 15%[2]2.6% - 7.5%
Inter-day Precision (%CV) < 15%[2]3.3% - 9.5%
Accuracy/Recovery (%) 86% - 111%[2]Within ±15% of nominal values
Matrix Urine[2][4]Rat Plasma

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for estriol analysis using LC-MS/MS with a deuterated internal standard.

Method 1: Estriol Analysis using Deuterated Estriol as Internal Standard

This protocol is a generalized representation based on methods utilizing deuterated estriol.

1. Sample Preparation (Urine) [4]

  • To 1 mL of urine, add a known amount of [2,4-2H2] estriol internal standard.

  • Perform acid hydrolysis.

  • Extract the mixture with diethyl ether.

  • Evaporate the ether extract to dryness.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 column is commonly used for the separation of steroids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is frequently used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both estriol and the deuterated internal standard are monitored.

Method 2: Estriol Analysis using Estradiol-d4 as Internal Standard

This protocol is based on a study that utilized Estradiol-d4 for the quantification of estriol in rat plasma.

1. Sample Preparation (Rat Plasma)

  • To a 100 µL plasma sample, add the Estradiol-d4 internal standard.

  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. UPLC-MS/MS Conditions

  • Chromatography: Ultra-performance liquid chromatography (UPLC) is often used for faster analysis and better resolution.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of methanol (containing 0.02% ammonium fluoride) and water.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode.

Workflow and Process Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of method validation and sample analysis.

MethodValidationWorkflow Method Validation Workflow for Estriol Analysis cluster_Preparation Preparation cluster_Validation Method Validation Parameters cluster_Analysis Sample Analysis StandardPrep Prepare Calibration Standards & QCs Linearity Linearity & Range StandardPrep->Linearity IS_Prep Prepare Internal Standard Stock (this compound or Alternative) SamplePrep Sample Preparation (Extraction) IS_Prep->SamplePrep LLOQ LLOQ & LOD Precision Precision (Intra- & Inter-day) Accuracy Accuracy & Recovery Specificity Specificity & Selectivity MatrixEffect Matrix Effect Stability Stability LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: A flowchart outlining the key steps in method validation.

SampleAnalysisWorkflow Sample Analysis Workflow Start Biological Sample (e.g., Serum, Plasma, Urine) Add_IS Spike with Internal Standard (this compound or Alternative) Start->Add_IS Extraction Sample Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC/UPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: The general workflow for analyzing estriol in biological samples.

Conclusion

Both this compound and alternative deuterated internal standards like Estradiol-d4 can be successfully employed for the quantification of estriol by LC-MS/MS. The choice of the most appropriate internal standard will depend on several factors, including the specific matrix, the required sensitivity, and the availability of the standard.

  • This compound (and other deuterated estriols): As a homologous internal standard, it is expected to have chemical and physical properties most similar to the analyte, providing the most accurate correction for any variations during sample preparation and analysis.

  • Estradiol-d4: As a structural analog, it can also provide reliable quantification, particularly when a deuterated version of the analyte is not available or is prohibitively expensive. However, potential differences in extraction recovery and ionization efficiency compared to estriol should be carefully evaluated during method validation.

Ultimately, a thorough method validation according to regulatory guidelines is essential to demonstrate the accuracy, precision, and reliability of the chosen method for its intended purpose. This guide provides a framework for comparing and selecting an appropriate internal standard and for understanding the critical parameters of method validation for estriol analysis.

References

A Head-to-Head Comparison: Estriol-d2 vs. 13C-Estriol as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of estriol (B74026), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response. This guide provides an objective comparison of two commonly used internal standards for estriol: deuterated estriol (Estriol-d2) and carbon-13 labeled estriol (13C-estriol).

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior throughout the analytical workflow. While both deuterated and 13C-labeled standards are designed to achieve this, subtle but significant differences in their physicochemical properties can lead to divergent performances.

Key Performance Parameters:

Performance MetricThis compound (Deuterated)13C-Estriol (Carbon-13 Labeled)Rationale
Chromatographic Co-elution Potential for slight retention time shifts relative to native estriol.[1][4][5]Co-elutes perfectly with native estriol.The larger relative mass difference between deuterium (B1214612) and hydrogen can lead to slight differences in physicochemical properties, affecting chromatographic behavior. Carbon-13 has a much smaller relative mass difference to carbon-12, resulting in negligible chromatographic isotope effects.
Isotopic Stability Risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent, particularly if the label is on an exchangeable site.[1]Highly stable C-C bonds with no risk of isotope exchange.[3]The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.
Accuracy of Quantification Potential for quantitative errors, especially in the presence of significant matrix effects, due to imperfect co-elution.[1]Provides more accurate correction for matrix effects due to identical chromatographic behavior.If the internal standard and analyte do not experience the same degree of ion suppression or enhancement at the same time, the correction will be inaccurate.
Commercial Availability & Cost Generally more readily available and less expensive.[6]Can be more expensive and less commonly available due to more complex synthesis.[6]The synthesis of 13C-labeled compounds is often more challenging than deuteration.

Experimental Protocols

A robust and reliable LC-MS/MS method is crucial for the accurate quantification of estriol in biological matrices. Below is a representative experimental protocol synthesized from established methods for estrogen analysis.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of serum, plasma, or other biological fluid in a borosilicate glass tube, add 50 µL of the internal standard solution (either this compound or 13C-estriol) at a concentration of 5 ng/mL.

  • Vortex the sample and allow it to equilibrate for 15 minutes at 4°C.

  • Add 1 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 90:10 v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a mobile phase-like solution (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm), is suitable for the separation of estriol.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) fluoride.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute estriol, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for estrogens.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both estriol and the chosen internal standard.

      • Estriol: The exact m/z transitions will depend on the instrument and adduct ion formed.

      • This compound: The precursor and product ions will be shifted by +2 Da compared to native estriol.

      • 13C-Estriol: The mass shift will depend on the number of 13C atoms incorporated (e.g., +3 Da for 13C3-estriol).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of estriol, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Serum) add_is Spike with Internal Standard (this compound or 13C-Estriol) sample->add_is lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition (Peak Area Ratio) ms->data quant Quantification data->quant

Figure 1: Experimental workflow for estriol quantification.

estrogen_signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estriol Estriol er_inactive Inactive Estrogen Receptor (ER) Complexed with HSPs estriol->er_inactive Diffuses into cell er_active Active ER Dimer er_inactive->er_active Binding & Dimerization ere Estrogen Response Element (ERE) on DNA er_active->ere Translocation to Nucleus transcription Gene Transcription ere->transcription protein Protein Synthesis transcription->protein cellular_response Cellular Response protein->cellular_response

Figure 2: Simplified genomic estrogen signaling pathway.

Conclusion

The selection of an internal standard is a foundational element of a robust quantitative LC-MS/MS assay. While this compound is a viable option and may be more accessible, the scientific literature strongly suggests that 13C-estriol offers superior performance.[1][2][3] The key advantages of 13C-estriol are its perfect co-elution with the native analyte and its isotopic stability, which lead to more accurate and reliable quantification, especially when dealing with complex biological matrices that are prone to significant matrix effects. For researchers aiming for the highest level of accuracy and data integrity in their estriol analysis, 13C-estriol is the recommended internal standard.

References

A Researcher's Guide to Inter-Laboratory Comparison of Estriol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of estriol (B74026) is critical for a wide range of applications, from clinical diagnostics in pregnancy to the development of new hormonal therapies. This guide provides an objective comparison of the most common analytical methods for estriol quantification, supported by available performance data. It aims to assist laboratories in selecting the appropriate methodology and to highlight the importance of inter-laboratory comparison and standardization.

The choice of analytical method can significantly impact the reliability and comparability of estriol measurements across different studies and laboratories. The two primary technologies employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays, which include techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Chemiluminescent Immunoassay (CLIA).

Method Performance at a Glance: A Comparative Overview

The selection of an appropriate estriol quantification method depends on a balance of performance characteristics, including sensitivity, specificity, accuracy, precision, and throughput. While LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, immunoassays are widely used for their high throughput and lower cost per sample.

It is important to note that while the following tables present data for estriol where available, some performance metrics are inferred from studies on estradiol (B170435), a structurally similar estrogen. This is a common practice in the absence of extensive estriol-specific inter-laboratory validation data.[1] The structural similarities between estriol and estradiol mean that the general performance characteristics of a given platform for estradiol are often indicative of its performance for estriol.

Table 1: Comparison of Quantitative Performance of Analytical Methods for Estriol and Estradiol

Performance MetricLC-MS/MSImmunoassays (ELISA, CLIA, RIA)
Limit of Quantification (LOQ) 0.2 ng/mL (for uE3)[2][3]5 - 20 pg/mL (for Estradiol)[1]
Limit of Detection (LOD) 0.05 ng/mL (for uE3)[2][3]5.33 pg/mL (for Estriol ELISA)
Accuracy (% Bias) < 10% (for Estradiol)[1]11 - 74% (can show significant bias for Estradiol)[1]
Precision (%RSD / %CV) < 15% (Intra- and Inter-day for Estradiol)[1]< 20% (for Estradiol)[1]
Specificity High (distinguishes between isomers)[1]Variable (prone to cross-reactivity)[1]
Throughput ModerateHigh[1]
Cost per Sample HighLow[1]

Table 2: Inter-Laboratory Performance Data for Unconjugated Estriol (uE3) by Chemiluminescent Immunoassay

LaboratoryMean uE3 (ng/mL)Standard DeviationCoefficient of Variation (%)
Beckman Coulter Access 2 4.180.4310.4
Siemens IMMULITE 2000 8.320.688.2
Data derived from a study comparing chemiluminescent immunoassays to a validated LC-MS/MS method for unconjugated estriol (uE3) in serum.[2][3]

Experimental Workflows

To visualize the procedural differences between the main quantification methods, the following diagrams illustrate the typical experimental workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Plasma Sample istd Add Internal Standard serum->istd extraction Liquid-Liquid or Solid-Phase Extraction istd->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (e.g., ESI) separation->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis detection Detection mass_analysis->detection quantification Quantification against Calibration Curve detection->quantification results Result Reporting quantification->results

Figure 1: Typical experimental workflow for estriol quantification by LC-MS/MS.

Immunoassay_Workflow cluster_prep Assay Preparation cluster_incubation Competitive Binding & Incubation cluster_detection Signal Generation & Detection cluster_data Data Analysis sample_prep Prepare Standards, Controls, and Samples plate_prep Add Reagents to Antibody-Coated Plate sample_prep->plate_prep incubation Incubate to allow competitive binding plate_prep->incubation washing Wash to remove unbound substances incubation->washing enzyme_conjugate Add Enzyme Conjugate washing->enzyme_conjugate substrate Add Substrate enzyme_conjugate->substrate signal_dev Signal Development (Colorimetric/Luminescent) substrate->signal_dev read_plate Read Plate with Microplate Reader signal_dev->read_plate calculation Calculate Results from Standard Curve read_plate->calculation final_results Final Concentration calculation->final_results

References

A Comparative Guide to Estriol Quantification: Estriol-d2 Based Assays vs. Traditional Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the precise measurement of estriol (B74026), the choice of analytical methodology is paramount. This guide provides a detailed comparison of the performance characteristics of Estriol-d2 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays and traditional Enzyme-Linked Immunosorbent Assays (ELISAs), offering insights into their respective strengths and limitations to inform assay selection.

The quantification of estriol, a key estrogen metabolite, is critical in various research and clinical settings, including fetal well-being monitoring, and studies of estrogen metabolism. The accuracy and reliability of estriol measurements are heavily dependent on the chosen analytical platform. This comparison focuses on the well-established ELISA technology and the increasingly adopted LC-MS/MS method, particularly those utilizing a deuterated internal standard, this compound.

Performance Characteristics: A Head-to-Head Comparison

The selection of an appropriate assay hinges on a thorough understanding of its performance characteristics. The following table summarizes the key quantitative data for commercially available Estriol ELISA kits and provides typical performance metrics for this compound based LC-MS/MS assays as reported in scientific literature.

Performance CharacteristicEstriol ELISA KitsThis compound LC-MS/MS Assays
Sensitivity (Lower Limit of Quantification, LLOQ) 5.33 - <520 pg/mL[1][2]0.16 - 3.0 pg/mL (for Estradiol)[3][4]
Assay Range 19.66 - 12,000 pg/mL[1]2 - 1000 pg/mL (for Estradiol)[5]
Precision (Intra-assay CV) ≤ 10%[1]< 10-15%
Precision (Inter-assay CV) ≤ 12%[1]< 10-15%
Specificity Potential for cross-reactivity with structurally similar steroids.[6]High specificity due to mass-based detection, distinguishing estriol from other estrogens.
Accuracy Can be affected by matrix effects and cross-reactivity.High accuracy, enhanced by the use of a deuterated internal standard (this compound) to correct for matrix effects and procedural losses.[7]
Sample Throughput High-throughput, suitable for large sample batches.Lower throughput compared to ELISA, though automation is improving efficiency.
Hands-on Time ~45 minutes[1]Variable, depends on the complexity of sample preparation.
Time-to-Result ~2.5 hours[1]Longer, including sample preparation, chromatography, and data analysis.

The Gold Standard: this compound in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative LC-MS/MS assays.

This compound is chemically identical to endogenous estriol but has a slightly higher mass due to the replacement of two hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous estriol. The ratio of the signal from the endogenous estriol to the signal from the this compound is then used to accurately calculate the concentration of estriol in the original sample, effectively normalizing for any variations during the analytical process. This results in highly accurate and precise measurements, even at very low concentrations.

The Workhorse: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA has been a workhorse in biomedical research for decades, offering a convenient, high-throughput, and relatively inexpensive method for quantifying a wide range of analytes, including hormones. Estriol ELISAs are typically competitive assays where unlabeled estriol in the sample competes with a labeled estriol (e.g., enzyme-conjugated) for binding to a limited number of anti-estriol antibody-coated wells. The amount of bound labeled estriol is inversely proportional to the concentration of estriol in the sample.

While ELISAs are valuable for many applications, they can be susceptible to interferences. Cross-reactivity with other structurally related steroids can lead to overestimated results. Furthermore, matrix effects from complex biological samples can interfere with the antibody-antigen binding, impacting accuracy.

Experimental Protocols: A Glimpse into the Methodologies

To provide a clearer understanding of the practical aspects of each technique, the following sections outline the key steps in a typical Estriol ELISA and an this compound based LC-MS/MS assay.

Estriol Competitive ELISA Workflow

The following is a generalized protocol for a competitive Estriol ELISA:

  • Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of estriol. Samples are diluted as necessary to fall within the assay's dynamic range.

  • Coating: A 96-well microplate is pre-coated with anti-estriol antibodies.

  • Competitive Binding: Standards and samples are added to the wells, followed by the addition of an enzyme-conjugated estriol. The plate is incubated to allow for competitive binding between the sample/standard estriol and the conjugated estriol to the antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added to each well, leading to a colorimetric reaction.

  • Signal Detection: The absorbance of the color produced is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of estriol in the sample.

  • Data Analysis: The concentration of estriol in the samples is determined by interpolating their absorbance values against the standard curve.

This compound LC-MS/MS Workflow

The following is a generalized protocol for an this compound based LC-MS/MS assay:

  • Sample Preparation:

    • Internal Standard Spiking: A known amount of this compound internal standard is added to each sample, calibrator, and quality control sample.

    • Extraction: Estriol and this compound are extracted from the biological matrix (e.g., serum, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering substances.

    • Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic and mass spectrometric properties of estriol.

    • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC system.

  • Liquid Chromatography (LC) Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The LC column separates estriol and this compound from other components in the extract based on their physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: The eluent from the LC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where estriol and this compound are ionized.

    • Mass Filtering: The precursor ions corresponding to estriol and this compound are selected in the first quadrupole (Q1).

    • Fragmentation: The selected precursor ions are fragmented in the collision cell (Q2).

    • Product Ion Detection: Specific product ions for estriol and this compound are detected in the third quadrupole (Q3).

  • Data Analysis: The peak areas of the transitions for estriol and this compound are measured. The ratio of the estriol peak area to the this compound peak area is used to calculate the concentration of estriol in the sample by referencing a calibration curve constructed using the same methodology.

Visualizing the Workflows

To further illustrate the methodologies, the following diagrams depict the experimental workflows for both Estriol ELISA and this compound LC-MS/MS assays.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standards add_to_plate Add Standards & Samples to Coated Plate prep_standards->add_to_plate prep_samples Prepare Samples prep_samples->add_to_plate add_conjugate Add Enzyme-Conjugated Estriol add_to_plate->add_conjugate incubation Incubate (Competitive Binding) add_conjugate->incubation wash1 Wash incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate calc_conc Calculate Concentration read_plate->calc_conc

Fig 1. Competitive ELISA Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike_is Spike with this compound extraction Extraction (LLE or SPE) spike_is->extraction reconstitution Reconstitute extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calc_ratio Calculate Analyte/IS Ratio peak_integration->calc_ratio calc_conc Calculate Concentration calc_ratio->calc_conc

Fig 2. This compound LC-MS/MS Workflow

Conclusion: Choosing the Right Tool for the Job

Both this compound based LC-MS/MS assays and Estriol ELISAs are valuable tools for estriol quantification. The choice between them depends on the specific requirements of the study.

  • For high-throughput screening of large sample numbers where cost and speed are major considerations, and where the expected estriol concentrations are well within the assay's dynamic range, an ELISA may be a suitable choice.

  • For studies requiring the highest level of accuracy, specificity, and sensitivity, particularly when analyzing samples with low estriol concentrations or when it is crucial to differentiate estriol from other closely related steroids, an this compound based LC-MS/MS assay is the superior method.

Ultimately, a thorough evaluation of the performance characteristics of each assay in the context of the research question and sample matrix is essential for generating reliable and meaningful data.

References

A Comparative Guide to Ionization Sources for the Analysis of Estriol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Estriol-d2, the choice of ionization source for liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of assay sensitivity, specificity, and robustness. This guide provides an objective comparison of the three most prevalent atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), supported by experimental data and detailed methodologies.

Executive Summary

The analysis of estrogens, including the deuterated internal standard this compound, presents a challenge due to their relatively low polarity and ionization efficiency. The selection of an appropriate ionization source is therefore paramount for achieving the desired analytical performance.

  • Electrospray Ionization (ESI) is a widely accessible technique but is notably susceptible to matrix effects, which can suppress the analyte signal and compromise accuracy in complex biological samples.[1] Derivatization is often employed to enhance its sensitivity.

  • Atmospheric Pressure Chemical Ionization (APCI) is generally more robust against matrix effects compared to ESI and is well-suited for less polar compounds like steroids. It often provides good sensitivity without the need for derivatization.

  • Atmospheric Pressure Photoionization (APPI) has emerged as a powerful technique for the analysis of nonpolar compounds. It demonstrates high sensitivity and is significantly less prone to ion suppression from the sample matrix, making it a strong candidate for challenging analyses.[1]

Performance Comparison of Ionization Sources

The following table summarizes key performance metrics for the analysis of estrogens, serving as a proxy for this compound, using different ionization sources. It is important to note that these values are compiled from various studies and direct comparison should be made with caution as experimental conditions vary.

Ionization SourceAnalyteMatrixLimit of Quantification (LOQ)Key Findings
ESI Estradiol (B170435) (E2)Serum0.16 pg/mL (with derivatization)[2]Highly susceptible to ion suppression.[1] Derivatization significantly improves sensitivity. Negative ion mode is preferred for underivatized estrogens.
Estradiol (E2)Serum3 pg/mL (without derivatization)[3]
APCI Estrone (E1)Serum3.5 pg/mL (without derivatization)Less susceptible to matrix effects than ESI.[1] Good sensitivity for underivatized estrogens in negative ion mode.
Estradiol (E2)Serum4.4 pg/mL (without derivatization)
APPI Estradiol (E2)Standard Solution1 fmol on-columnShows the most potential for high sensitivity analysis of estrogens.[1] Largely unaffected by sample matrix.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of estrogens using ESI, APCI, and APPI.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common sample preparation technique for estrogens in serum involves LLE to remove proteins and other interferences.

  • To 200 µL of serum, add an internal standard solution (e.g., this compound).

  • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane:ethyl acetate (B1210297) mixture).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically used for the separation of estrogens.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

  • Mobile Phase B: Methanol or acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a lower percentage of organic phase, ramping up to elute the analytes, followed by a column wash and re-equilibration.

Mass Spectrometry (MS) Parameters

The following are typical starting parameters for the different ionization sources. Optimization is essential for achieving the best performance.

Electrospray Ionization (ESI) - Negative Ion Mode

  • Ion Spray Voltage: -4500 V

  • Temperature: 500 °C

  • Curtain Gas: 20 psi

  • Ion Source Gas 1: 40 psi

  • Ion Source Gas 2: 40 psi

  • Collision Gas: Medium

Atmospheric Pressure Chemical Ionization (APCI) - Negative Ion Mode

  • Nebulizer Current: -5 µA

  • Temperature: 400 °C

  • Curtain Gas: 20 psi

  • Ion Source Gas 1: 50 psi

  • Collision Gas: Medium

Atmospheric Pressure Photoionization (APPI) - Negative Ion Mode

  • Temperature: 450 °C

  • Curtain Gas: 20 psi

  • Ion Source Gas 1: 60 psi

  • Collision Gas: Medium

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for this compound analysis and the logical relationship in selecting an ionization source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum_sample Serum Sample add_is Add this compound (IS) serum_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for this compound analysis.

ionization_selection start Start: this compound Analysis matrix Complex Biological Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes esi ESI matrix->esi No apci APCI sensitivity->apci No appi APPI sensitivity->appi Yes derivatization Willing to Derivatize? derivatization->esi Yes derivatization->apci No esi->derivatization

Decision tree for ionization source selection.

Conclusion

The optimal choice of ionization source for this compound analysis depends on the specific requirements of the assay, particularly the nature of the sample matrix and the desired sensitivity.

  • For cleaner matrices where high sensitivity is not the primary concern, ESI can be a viable option, especially if derivatization is incorporated into the workflow.

  • APCI offers a robust and sensitive alternative, particularly for underivatized analysis in biological matrices, demonstrating a good balance between performance and ease of use.

  • For applications demanding the highest sensitivity and robustness against matrix effects, APPI stands out as the most promising technique for the analysis of this compound and other estrogens.

It is strongly recommended that researchers perform a thorough method development and validation, including a head-to-head comparison of different ionization sources with their specific matrix and instrumentation, to determine the most suitable approach for their analytical needs.

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Validation of Estriol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in regulated bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of Estriol-d2, a deuterated internal standard, against structural analog alternatives for the quantitative analysis of estriol (B74026). Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for validating bioanalytical methods in compliance with regulatory expectations.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is due to its close physicochemical similarity to the analyte, estriol, which allows for superior compensation for variations in sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results. In contrast, structural analogs, while sometimes used as an alternative, can exhibit different behaviors during analysis, potentially compromising data quality.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The superiority of a deuterated internal standard like this compound is most evident when examining key bioanalytical validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA). The following tables summarize the expected performance differences based on typical validation data.

Table 1: Comparison of Precision in the Quantification of Estriol

Internal Standard TypeAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
This compound (Deuterated) 1.1111.7%16.2%
3.999.8%10.4%
8.236.3%8.2%
Structural Analog (Hypothetical) Low QC>15%>15%
Mid QC>10%>10%
High QC>10%>10%

Data for this compound is adapted from a study on unconjugated estriol in serum using a stable isotope-labeled internal standard, which demonstrates the typical performance of such methods[1]. Hypothetical data for a structural analog is based on general knowledge that such standards may exhibit higher variability.

Table 2: Comparison of Accuracy in the Quantification of Estriol

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Recovery)
This compound (Deuterated) Low, Medium, High95.9%–104.2%
Structural Analog (Hypothetical) Low, Medium, High80% - 120%

Accuracy data for this compound is derived from a validation study of an LC-MS/MS method for unconjugated estriol[1]. The hypothetical range for a structural analog reflects the wider acceptance criteria often required for methods with less ideal internal standards.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical assay. Below are representative protocols for methods using both a deuterated internal standard and a structural analog.

Method 1: Bioanalytical Method for Estriol using this compound Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of unconjugated estriol in human serum[1].

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of serum sample, add 50 µL of internal standard working solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol (B129727).

    • Gradient: A suitable gradient to separate estriol from other endogenous components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • Estriol: [M-H]⁻ → fragment ion (e.g., m/z 287.2 → 145.1)

      • This compound: [M-H]⁻ → fragment ion (e.g., m/z 289.2 → 147.1)

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to check for interferences at the retention times of estriol and this compound.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.2 to 32 ng/mL)[1]. The coefficient of determination (r²) should be ≥0.99.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of estriol in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Method 2: Bioanalytical Method for Estriol using a Structural Analog Internal Standard (e.g., Equilenin)

This protocol is a hypothetical adaptation for LC-MS/MS based on a previously described gas chromatography method that utilized equilenin (B1671562) as an internal standard for estriol analysis[2].

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of plasma, add 50 µL of equilenin internal standard solution.

  • Precondition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute estriol and equilenin with methanol.

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography: Similar conditions to Method 1, but the gradient may need to be adjusted to ensure baseline separation of estriol, equilenin, and any potential interferences.

  • Mass Spectrometry:

    • Ionization: ESI negative mode.

    • MRM Transitions:

      • Estriol: [M-H]⁻ → fragment ion (e.g., m/z 287.2 → 145.1)

      • Equilenin: [M-H]⁻ → fragment ion (specific to equilenin)

3. Method Validation

The same validation parameters as in Method 1 would be assessed. However, due to the potential for different extraction recoveries and matrix effects between estriol and equilenin, it is crucial to thoroughly investigate the matrix effect and ensure consistent recovery across the concentration range.

Mandatory Visualizations

Signaling Pathway of Estriol Synthesis

Estriol_Synthesis cluster_placenta Placenta DHEAS_fetus DHEAS (Fetal Adrenal) 16_OH_DHEAS 16α-OH-DHEAS (Fetal Liver) DHEAS_fetus->16_OH_DHEAS 16α-hydroxylase DHEAS_placenta DHEAS Androstenedione Androstenedione Estrone Estrone 16_OH_DHEA 16α-OH-DHEA 16_OH_DHEAS->16_OH_DHEA Sulfatase (Placenta) 16_OH_Androstenedione 16α-OH-Androstenedione 16_OH_DHEA->16_OH_Androstenedione 3β-HSD Estriol Estriol 16_OH_Androstenedione->Estriol Aromatase

Caption: Simplified pathway of estriol synthesis during pregnancy.

Experimental Workflow for Bioanalytical Method Validation

Bioanalytical_Workflow cluster_validation Validation Parameters Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Estriol & Internal Standard (this compound or Analog) Sample_Collection->Spiking Extraction Sample Preparation (LLE or SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Acquisition & Processing Analysis->Data_Processing Validation Validation Parameter Assessment Data_Processing->Validation Linearity Linearity Precision Precision Accuracy Accuracy Selectivity Selectivity Stability Stability Matrix_Effect Matrix_Effect

Caption: General workflow for the validation of a bioanalytical method.

Logical Relationship: Internal Standard Selection

IS_Selection Goal Accurate & Precise Quantification IS_Choice Internal Standard Choice Goal->IS_Choice Deuterated Deuterated IS (this compound) IS_Choice->Deuterated Ideal Analog Structural Analog IS IS_Choice->Analog Alternative High_Confidence High Confidence in Data Deuterated->High_Confidence Lower_Confidence Potential for Inaccuracy Analog->Lower_Confidence

Caption: Decision logic for internal standard selection in bioanalysis.

References

A Comparative Guide to Estriol Analytical Platforms: Immunoassays vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of estriol (B74026) is paramount for clinical diagnostics, therapeutic monitoring, and research. The choice of analytical platform can significantly impact the reliability of these measurements. This guide provides an objective comparison of the two primary methodologies used for estriol analysis: immunoassays and mass spectrometry, supported by experimental data from various studies.

Performance Comparison of Analytical Platforms

The selection of an analytical platform for estriol measurement hinges on a trade-off between throughput, cost, and analytical accuracy. While immunoassays are widely adopted for their convenience, mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is increasingly recognized as the gold standard due to its superior specificity and accuracy.[1][2][3]

Immunoassays, including Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Chemiluminescent Immunoassays, offer high throughput and are cost-effective, making them suitable for routine screening.[1] However, they are susceptible to cross-reactivity with other structurally similar steroids and interference from the sample matrix, which can lead to an overestimation of estriol concentrations, especially at lower levels.[1][3][4]

Conversely, LC-MS/MS provides higher analytical specificity and sensitivity by physically separating the analyte from interfering substances before detection based on its unique mass-to-charge ratio.[2][5] This results in more accurate and reliable measurements, particularly in complex biological matrices and at low physiological concentrations.[1][4]

The following tables summarize quantitative data from studies comparing the performance of different analytical platforms for estriol and other estrogens.

Table 1: Correlation of Immunoassays with LC-MS/MS for Estrogen Measurements

EstrogenImmunoassay TypePopulationCorrelation Coefficient (Spearman's r) with LC-MS/MSReference
Estriol (E3)RIAPremenopausal women0.91 - 0.96[1]
Estriol (E3)RIAPostmenopausal women0.63 - 0.79[1]
Unconjugated Estriol (uE3)Chemiluminescent Immunoassay (Access 2)Pregnant women (2nd trimester)R² = 0.9678[6]
Unconjugated Estriol (uE3)Chemiluminescent Immunoassay (IMMULITE 2000)Pregnant women (2nd trimester)R² = 0.9663[6]
Estradiol (B170435) (E2)ImmunoassayMenrS = 0.53 - 0.76[3]

Table 2: Analytical Performance Characteristics of Different Platforms

PlatformAnalyteLimit of Quantification (LOQ)Within-Run CV (%)Between-Day CV (%)Reference
LC-MS/MSUnconjugated Estriol (uE3)0.2 ng/mL8.2 - 16.2-[6]
Bayer Immuno 1™Estradiol-1.9 - 6.41.7 - 5.0[7]
GC-MSEstriol12.5 ng/ml≤4.72 (Intra-day)≤6.25 (Inter-day)[8]
HPLCEstriol10 ng/ml≤4.72 (Intra-day)≤6.25 (Inter-day)[8]
LC-MS/MSEstradiol7.5 pmol/L3.0 - 10.1 (Intra-laboratory)-[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized experimental protocols for the key analytical platforms discussed.

Immunoassay (General Protocol)

Immunoassays for estriol are typically competitive assays.

  • Sample Preparation: Serum or urine samples are collected. Depending on the assay, a simple dilution may be all that is required.

  • Assay Procedure:

    • A known quantity of labeled estriol (e.g., enzyme-labeled or radiolabeled) is mixed with the sample.

    • This mixture is added to a solid phase (e.g., microplate well or bead) coated with antibodies specific to estriol.

    • The estriol in the sample and the labeled estriol compete for binding to the limited number of antibody sites.

    • After an incubation period, the unbound components are washed away.

  • Detection: The amount of labeled estriol bound to the antibody is measured. This signal is inversely proportional to the concentration of estriol in the sample.

  • Quantification: The concentration of estriol in the sample is determined by comparing the signal to a standard curve generated with known concentrations of estriol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high specificity and are considered a reference for steroid hormone analysis.[10]

  • Sample Preparation: This is a critical step to remove interfering substances.

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the serum sample to precipitate proteins.[11]

    • Extraction: The supernatant is then subjected to either liquid-liquid extraction (LLE) using a solvent like hexane:ethyl acetate (B1210297) or solid-phase extraction (SPE) to isolate the steroids.[10][12]

    • (Optional) Derivatization: To enhance sensitivity, the extracted estriol may be derivatized (e.g., with dansyl chloride).[10][11]

  • Liquid Chromatography (LC) Separation: The prepared sample is injected into an HPLC system. The different components of the sample are separated as they pass through a chromatography column.

  • Mass Spectrometry (MS) Detection:

    • The separated components from the LC elute into the mass spectrometer.

    • Ionization: Molecules are ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the first quadrupole. A specific precursor ion for estriol is selected.

    • Fragmentation: The selected precursor ion is fragmented in a collision cell.

    • Detection: Specific product ions are monitored in the second quadrupole. This highly selective process (Multiple Reaction Monitoring - MRM) ensures accurate quantification.[5]

  • Quantification: The concentration of estriol is determined by comparing the signal intensity to that of a stable isotope-labeled internal standard and a calibration curve.

Workflow and Pathway Visualizations

ComparisonWorkflow General Workflow for Comparison of Estriol Analytical Platforms cluster_Sample Sample Collection & Preparation cluster_Immunoassay Immunoassay Platform cluster_LCMS LC-MS/MS Platform cluster_Analysis Data Analysis & Comparison Sample Patient Serum/Urine Sample Prep Sample Pre-treatment (e.g., Precipitation, Extraction) Sample->Prep IA_Analysis Competitive Binding Assay (e.g., ELISA, RIA) Prep->IA_Analysis LC_Sep Liquid Chromatography Separation Prep->LC_Sep IA_Detection Signal Detection (Colorimetric, Luminescent, etc.) IA_Analysis->IA_Detection IA_Quant Quantification vs. Standard Curve IA_Detection->IA_Quant Correlation Correlation Analysis (e.g., Spearman, Pearson) IA_Quant->Correlation Bias Bias Assessment (e.g., Bland-Altman Plot) IA_Quant->Bias Performance Performance Metrics (LOD, LOQ, Precision) IA_Quant->Performance MS_Detect Tandem Mass Spectrometry (Ionization, Fragmentation, Detection) LC_Sep->MS_Detect LCMS_Quant Quantification vs. Internal Standard MS_Detect->LCMS_Quant LCMS_Quant->Correlation LCMS_Quant->Bias LCMS_Quant->Performance

Caption: Workflow for comparing immunoassay and LC-MS/MS platforms for estriol analysis.

Conclusion

The choice of an analytical platform for estriol measurement has significant implications for data quality and interpretation. While immunoassays provide a high-throughput and cost-effective solution for routine analysis, their inherent limitations in specificity can lead to inaccurate results, particularly at low concentrations. For research and clinical applications demanding high accuracy and reliability, LC-MS/MS is the superior method. The data presented in this guide underscores the importance of understanding the performance characteristics of each platform to select the most appropriate method for a given application and to critically evaluate the resulting data. Standardization of methods, especially for immunoassays, is crucial to improve the comparability of results across different studies and laboratories.[6]

References

Safety Operating Guide

Navigating the Safe Disposal of Estriol-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Estriol-d2, a deuterated form of estriol (B74026), requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Profile of this compound

This compound is identified as a substance that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Its non-deuterated counterpart, estriol, is classified as a potential carcinogen and may damage fertility or an unborn child.[2][3][4] Furthermore, estriol is recognized as being very toxic to aquatic life with long-lasting effects.[2] Given these potential risks, this compound and any materials contaminated with it should be managed as hazardous waste.

Core Principles of this compound Disposal

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[5] The primary method for the ultimate disposal of this type of hazardous waste is typically incineration by a licensed environmental management contractor.[5] Adherence to local, state, and federal regulations is mandatory for all waste disposal procedures.[1][6][7]

Operational Plan: Step-by-Step Disposal Protocol

This protocol outlines the immediate procedures for managing this compound waste within a laboratory setting.

Step 1: Segregation of Waste at the Point of Generation

Immediate segregation of all materials that have come into contact with this compound is the first critical step.[5] This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and other disposable labware.

  • Liquid Waste: Unused solutions, reaction mixtures, and the initial solvent rinses from cleaning contaminated glassware.[5]

  • Sharps: Contaminated needles, syringes, and scalpels.

Step 2: Use of Designated Hazardous Waste Containers

Proper containment is crucial to prevent exposure and environmental contamination.

  • Container Type: All waste must be collected in containers that are chemically compatible with the waste. Glass or high-density polyethylene (B3416737) (HDPE) containers with secure, screw-top lids are recommended.[5] The original chemical container can often be a suitable choice for waste collection.[5]

  • Container Integrity: Ensure that all waste containers are in good condition, free from leaks, and show no external contamination.[5]

  • Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[5]

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safe handling.

  • Hazardous Waste Label: As soon as waste is added, a "Hazardous Waste" label must be affixed to the container.[5]

  • Content Identification: Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present.[5]

Step 4: Safe Storage of Hazardous Waste

Waste must be stored safely pending collection by a licensed disposal service.

  • Secondary Containment: All hazardous waste containers must be stored in a secondary containment system, such as a chemically resistant tub or tray.[5]

  • Storage Location: Store in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage area should be secure and locked up.[1][3][4][8]

Step 5: Arranging for Professional Disposal
  • Licensed Contractor: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for approved vendors and specific procedures.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[4]

Decontamination and Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Prevent further leakage and keep the product away from drains or water courses.[1]

  • Spill Cleanup: Absorb solutions with a liquid-binding material like diatomite.[1]

  • Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent such as alcohol.[1] Collect all cleanup materials as hazardous waste.

  • Personal Protective Equipment (PPE): Always use full personal protective equipment, including safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling this compound and during cleanup.[1]

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not detailed in the provided search results, the hazard classifications from the Safety Data Sheets (SDS) for Estriol provide a basis for its handling as a hazardous substance.

Hazard ClassificationCategorySource
Acute Toxicity, OralCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2A[1]
Specific Target Organ ToxicityCategory 3 (Respiratory)[1]
CarcinogenicityCategory 1A[2][3]
Reproductive ToxicityCategory 1A/1B[2][4]
Aquatic ToxicityChronic 1[2]

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Estriol_D2_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Use in Experiment gen_solid Generate Solid Waste (PPE, Labware) start->gen_solid gen_liquid Generate Liquid Waste (Solutions, Rinses) start->gen_liquid gen_sharps Generate Sharps Waste (Needles, Syringes) start->gen_sharps collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container gen_sharps->collect_sharps store Store in Secondary Containment in Designated Waste Area collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup end Incineration / Final Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Estriol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Estriol-d2, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

It is crucial to avoid all personal contact, including inhalation of any dust or aerosols.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety goggles with side-shields or a face shieldMust be worn to protect against splashes and airborne particles.
Hands Protective glovesChemically resistant gloves should be worn. Always inspect gloves for integrity before use and change them frequently.
Body Impervious clothing / Laboratory coatA lab coat or coveralls should be worn to prevent skin contact. For larger quantities or manufacturing operations, disposable coveralls of low permeability are recommended.[2]
Respiratory Suitable respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder form outside of a ventilated enclosure.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood or ventilated enclosure prep_ppe->prep_hood handle_weigh Carefully weigh or measure the required amount prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent if necessary handle_weigh->handle_dissolve cleanup_decon Decontaminate surfaces and equipment handle_dissolve->cleanup_decon After handling cleanup_wash Wash hands thoroughly cleanup_decon->cleanup_wash disp_waste Dispose of waste in a designated, labeled container cleanup_wash->disp_waste Proceed to disposal disp_ppe Dispose of contaminated PPE as hazardous waste disp_waste->disp_ppe

Workflow for the safe handling of this compound.

Experimental Protocols: Key Safety Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or a ventilated balance enclosure is highly recommended, especially when working with the solid form to prevent the generation of dust.[4]

  • Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Avoiding Dust Formation : When handling the solid form, take care to avoid creating dust.[2] If sweeping is necessary, dampen the material with water first to prevent it from becoming airborne.[2] Using a vacuum cleaner fitted with a HEPA filter is a suitable alternative for cleaning up spills.[2]

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is critical for laboratory safety.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, should be considered hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[5][6] Do not allow the material to enter drains or waterways.[1]

The logical relationship of safety precautions when handling this compound is illustrated in the following diagram.

Hierarchy of Safety Controls for this compound cluster_controls Hazard Control Measures cluster_outcome Desired Outcome elimination Elimination/Substitution (Not typically feasible) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) admin->ppe Least Effective safe_handling Safe Handling & Minimized Exposure ppe->safe_handling

Hierarchy of safety controls for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.